2,3-Difluoro-L-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9F2NO3 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1 |
InChI Key |
XWNMQLVJIYFCFZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)O |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
2,3-Difluoro-L-tyrosine: A Technical Overview of a Novel Amino Acid Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-L-tyrosine is a synthetically modified, non-proteinogenic amino acid. As a derivative of L-tyrosine, it belongs to the family of fluorinated amino acids, which are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms to the phenyl ring of tyrosine can modulate its chemical and biological properties, including acidity, lipophilicity, and metabolic stability. These alterations can lead to enhanced potency, selectivity, and pharmacokinetic profiles of peptides and proteins into which they are incorporated. This guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of this compound, with comparative data from related, more extensively studied isomers where specific information for the 2,3-difluoro variant is not publicly available.
Chemical Properties and Structure
Detailed experimental data on the physicochemical properties of unprotected this compound are scarce in the available literature. However, based on its structure and data from its protected forms and related isomers, we can infer some of its characteristics. The CAS number for the Fmoc-protected version, Fmoc-2,3-difluoro-L-tyrosine, is 875669-69-5[1].
Structural Information
-
IUPAC Name: (2S)-2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid
-
Molecular Formula: C₉H₉F₂NO₃
-
SMILES (inferred for unprotected form): OC1=CC=C(C(F)=C1F)C--INVALID-LINK--N
-
InChI (inferred for unprotected form): InChI=1S/C9H9F2NO3/c10-6-5(1-2-7(6)13)3-4(12)8(14)15/h1-2,4,13H,3,12H2,(H,14,15)/t4-/m0/s1
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound and provides a comparison with the more thoroughly characterized 3-Fluoro-L-tyrosine and 3,5-Difluoro-L-tyrosine isomers.
| Property | This compound | 3-Fluoro-L-tyrosine | 3,5-Difluoro-L-tyrosine |
| Molecular Weight | 217.17 g/mol | 199.18 g/mol | 217.17 g/mol [2] |
| Molecular Formula | C₉H₉F₂NO₃ | C₉H₁₀FNO₃ | C₉H₉F₂NO₃[2] |
| Melting Point | Data not available | 280 °C (decomposes)[3] | Data not available |
| pKa (Phenolic OH) | Data not available | ~8.8 | ~7.0 |
| Solubility in Water | Data not available | 2.19 mg/mL (predicted)[4] | Data not available |
| CAS Number | Data not available | 7423-96-3[5] | 73246-30-7[2] |
Experimental Protocols
General Synthesis of Fluorinated Tyrosine Analogs
A common approach to synthesizing fluorinated tyrosine derivatives involves the electrophilic fluorination of a protected L-tyrosine precursor.
Materials:
-
N-Boc-L-tyrosine methyl ester
-
Selectfluor™ (electrophilic fluorinating agent)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for deprotection)
-
Sodium hydroxide (for saponification)
Protocol:
-
Fluorination: Dissolve N-Boc-L-tyrosine methyl ester in anhydrous acetonitrile. Add Selectfluor™ in portions at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: The Boc and methyl ester protecting groups can be removed sequentially. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the methyl ester is saponified using a base like sodium hydroxide, followed by neutralization.
Note: The regioselectivity of fluorination can be influenced by the reaction conditions and the specific protecting groups used. Synthesis of a specific isomer like this compound would require a more specialized synthetic route, potentially starting from a pre-fluorinated aromatic precursor.
Characterization
Standard analytical techniques would be employed for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the structure and purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Biological Activity and Drug Development Applications
Specific studies on the biological activity of this compound are not prevalent in the literature. However, the incorporation of fluorinated tyrosine analogs into peptides and proteins is a known strategy to enhance their therapeutic properties.
The substitution of hydrogen with fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to enzymatic degradation.
-
Modulation of Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger or more selective interactions with biological targets.
-
Altered pKa: Fluorine substitution on the phenyl ring lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can impact hydrogen bonding interactions that are critical for molecular recognition.
-
Conformational Changes: The introduction of fluorine can influence the conformational preferences of the amino acid side chain, which can affect the overall structure and function of a peptide or protein.
Fluorinated tyrosines have been incorporated into various therapeutic agents, including opioid peptides and enzyme inhibitors, to improve their pharmacological profiles[6]. The unique properties of this compound could potentially be leveraged in a similar manner in the design of novel drugs.
Signaling Pathways
There is no specific information available in the searched literature detailing the involvement of this compound in any signaling pathways. In general, as an analog of L-tyrosine, it could potentially be a substrate for enzymes involved in tyrosine metabolism or be incorporated into proteins that are part of signaling cascades. However, the fluorine substitutions would likely alter its recognition and processing by these enzymes and protein machinery.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of a difluorinated L-tyrosine analog.
Caption: Generalized workflow for the synthesis and characterization of a difluorinated L-tyrosine.
This compound represents a potentially valuable but currently understudied building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer are limited, the established principles of fluorine substitution in amino acids suggest that it could offer unique advantages in the design of novel peptides and proteins with enhanced therapeutic properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.
References
- 1. aralezbio-store.com [aralezbio-store.com]
- 2. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Boc-3,5-Difluoro-L-tyrosine 95% | CAS: 1213406-89-3 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-L-tyrosine 7423-96-3 | TCI AMERICA [tcichemicals.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-difluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine. The introduction of fluorine atoms into the tyrosine ring can significantly alter its chemical and biological properties, making it a valuable tool in drug discovery, protein engineering, and as a probe in metabolic studies. This document details both enzymatic and chemical synthesis routes, providing theoretical frameworks, key precursors, and representative experimental protocols.
Core Synthesis Strategies
The synthesis of this compound can be approached through two main strategies:
-
Enzymatic Synthesis: This method leverages the catalytic activity of the enzyme tyrosine phenol-lyase (TPL) to condense a fluorinated phenol with pyruvate and an ammonia source, offering a direct and stereospecific route to the L-amino acid.
-
Chemical Synthesis: A multi-step chemical approach, typically involving the alkylation of a protected glycine equivalent with a suitable 2,3-difluorobenzyl electrophile, followed by deprotection steps.
Pathway 1: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)
The enzymatic synthesis of this compound is a highly efficient and stereoselective method. It utilizes the enzyme tyrosine phenol-lyase (TPL), which catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. By providing an excess of a substituted phenol, the reaction can be driven in the reverse, synthetic direction to produce the corresponding L-tyrosine analog.
Precursors for Enzymatic Synthesis
| Precursor | Role |
| 2,3-Difluorophenol | Aromatic substrate |
| Sodium Pyruvate | Alanine backbone source |
| Ammonium Chloride | Amine source |
| Pyridoxal-5'-phosphate (PLP) | Essential enzymatic cofactor |
| Tyrosine Phenol-Lyase (TPL) | Biocatalyst |
Logical Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis (Representative)
This protocol is adapted from established procedures for the synthesis of fluorinated tyrosine analogs using TPL.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Addition of Reagents: To the buffer, add 2,3-difluorophenol (e.g., 50 mM), sodium pyruvate (e.g., 100 mM), ammonium chloride (e.g., 100 mM), and pyridoxal-5'-phosphate (e.g., 0.1 mM).
-
Enzyme Addition: Initiate the reaction by adding purified tyrosine phenol-lyase (TPL) to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a period of 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the product and consumption of the precursors.
-
Purification: Upon completion, terminate the reaction by removing the enzyme (e.g., by heat denaturation followed by centrifugation, or by ultrafiltration). The supernatant containing this compound can then be purified, typically by ion-exchange chromatography.
Expected Quantitative Data (Enzymatic Synthesis)
The following table provides expected, representative data based on the synthesis of similar fluorinated tyrosine analogs. Actual yields may vary depending on specific reaction conditions and optimization.
| Parameter | Expected Value |
| Final Yield | 40-70% |
| Purity (post-purification) | >98% |
| Enantiomeric Excess (ee) | >99% (L-isomer) |
Pathway 2: Chemical Synthesis
The chemical synthesis of this compound typically follows a malonic ester synthesis route. A key step is the alkylation of diethyl acetamidomalonate with a protected 2,3-difluoro-4-hydroxybenzyl halide. Subsequent hydrolysis and decarboxylation yield the desired racemic amino acid, which can then be resolved to obtain the pure L-enantiomer.
Precursors for Chemical Synthesis
| Precursor | Role |
| 2,3-Difluoro-4-methoxytoluene | Starting material for the benzyl bromide |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Azobisisobutyronitrile (AIBN) | Radical initiator |
| Diethyl acetamidomalonate | Glycine equivalent (nucleophile) |
| Sodium Ethoxide | Base for malonic ester alkylation |
| Hydrobromic Acid (HBr) | For hydrolysis, decarboxylation, and demethylation |
Chemical Synthesis Pathway Diagram
Caption: Multi-step chemical synthesis pathway for this compound.
Experimental Protocol: Chemical Synthesis (Representative)
This protocol is based on the synthesis of structurally similar fluorinated amino acids.[1]
Step 1: Synthesis of 2,3-Difluoro-4-methoxybenzyl bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluoro-4-methoxytoluene in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude benzyl bromide can be purified by column chromatography or used directly in the next step.
Step 2: Alkylation of Diethyl Acetamidomalonate
-
Base Preparation: In a separate flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Deprotonation: Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until deprotonation is complete.
-
Alkylation: Add the 2,3-difluoro-4-methoxybenzyl bromide from Step 1 to the solution of the malonate enolate. Heat the mixture to reflux and stir for several hours.
-
Workup: After the reaction is complete, cool the mixture, neutralize with a weak acid, and extract the product into an organic solvent. Dry the organic layer and concentrate to obtain the crude alkylated malonate ester.
Step 3: Hydrolysis, Decarboxylation, and Demethylation
-
Reaction: Reflux the crude alkylated malonate ester with a strong acid, such as 48% aqueous hydrobromic acid. This single step will hydrolyze the ester and amide groups, effect decarboxylation, and cleave the methyl ether to yield the phenol.
-
Workup: Cool the reaction mixture and neutralize to precipitate the crude amino acid. Filter and wash the solid product.
Step 4: Resolution of Racemic 2,3-Difluoro-DL-tyrosine
The resulting racemic mixture can be resolved into its constituent enantiomers using standard methods, such as enzymatic resolution or chiral chromatography, to isolate the desired this compound.
Expected Quantitative Data (Chemical Synthesis)
The yields for this multi-step synthesis are estimates based on similar reported syntheses.
| Step | Product | Expected Yield |
| 1. Bromination | 2,3-Difluoro-4-methoxybenzyl bromide | 70-85% |
| 2. Alkylation | Diethyl 2-acetamido-2-((2,3-difluoro-4-methoxyphenyl)methyl)malonate | 60-75% |
| 3. Hydrolysis & Decarboxylation | 2,3-Difluoro-DL-tyrosine | 50-70% |
| Overall (unresolved) | 2,3-Difluoro-DL-tyrosine | 20-40% |
Conclusion
Both enzymatic and chemical synthesis routes offer viable pathways to this compound. The enzymatic approach provides a more direct, environmentally friendly, and stereospecific synthesis, yielding the L-isomer directly. The chemical synthesis, while longer and requiring a final resolution step, is a robust and well-established method that can be advantageous for producing larger quantities and does not require handling of enzymes. The choice of synthesis pathway will depend on the specific requirements of the research or development application, including scale, desired purity, and available resources.
References
Spectroscopic Properties of 2,3-Difluoro-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core spectroscopic properties of 2,3-Difluoro-L-tyrosine, an unnatural amino acid of increasing interest in drug development and protein engineering. Due to the limited availability of comprehensive spectroscopic data for this specific isomer, this guide combines established data for the parent amino acid, L-tyrosine, with expected spectral shifts and characteristics based on fluorine substitution patterns observed in related aromatic compounds. This approach provides a robust predictive framework for researchers working with this compound.
Introduction to this compound
This compound is a fluorinated analog of the natural amino acid L-tyrosine. The introduction of fluorine atoms onto the phenyl ring can significantly alter the electronic and steric properties of the molecule. These modifications can lead to enhanced protein stability, altered enzymatic activity, and can serve as a sensitive probe for NMR spectroscopy and other biophysical studies. Understanding the spectroscopic signature of this compound is crucial for its effective application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic parameters for L-tyrosine and the anticipated values for this compound. The data for the latter are estimations based on the known effects of fluorine substitution on the aromatic ring.
Table 1: UV-Vis Absorbance Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| L-Tyrosine | 0.1 M Phosphate Buffer (pH 7) | 274 | 1,405 |
| This compound (Predicted) | 0.1 M Phosphate Buffer (pH 7) | ~270-275 | ~1,400-1,600 |
Note: Fluorine substitution on the phenyl ring is expected to cause a slight hypsochromic (blue) shift in the absorbance maximum.
Table 2: Fluorescence Spectroscopy Data
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| L-Tyrosine | 0.1 M Phosphate Buffer (pH 7) | 274 | 303 | 0.14 |
| This compound (Predicted) | 0.1 M Phosphate Buffer (pH 7) | ~270-275 | ~300-305 | ~0.1-0.2 |
Note: The fluorescence properties are anticipated to be similar to L-tyrosine, with minor shifts in excitation and emission maxima corresponding to the altered absorbance.
Table 3: NMR Spectroscopy Data (¹H, ¹³C, ¹⁹F)
| Compound | Nucleus | Solvent | Chemical Shift (δ) Range (ppm) | Key Characteristics |
| L-Tyrosine | ¹H | D₂O | Aromatic: 6.8-7.2, Aliphatic: 2.8-4.0 | Distinct aromatic doublets and aliphatic multiplets.[1][2] |
| This compound (Predicted) | ¹H | D₂O | Aromatic: 6.9-7.3, Aliphatic: 2.8-4.0 | Aromatic signals will show complex splitting due to H-F coupling. |
| L-Tyrosine | ¹³C | D₂O | Aromatic: 116-156, Aliphatic: 37-57, Carbonyl: ~174 | Six aromatic carbon signals.[1] |
| This compound (Predicted) | ¹³C | D₂O | Aromatic: 110-160, Aliphatic: 37-57, Carbonyl: ~174 | Aromatic signals will exhibit splitting due to C-F coupling. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. |
| This compound (Predicted) | ¹⁹F | D₂O | -110 to -150 | Two distinct signals are expected for the two non-equivalent fluorine atoms, with splitting patterns influenced by F-F and F-H coupling. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Weight (Da) | Key Fragment Ions (m/z) (Predicted) |
| L-Tyrosine | ESI/MALDI | 181.19 | 136 (loss of -COOH), 107 (benzylic cation) |
| This compound | ESI/MALDI | 217.17 | 172 (loss of -COOH), 143 (difluorobenzylic cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard methods for amino acid analysis.
UV-Vis Absorbance Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in 0.1 M phosphate buffer (pH 7.0). From this, prepare a dilution to a final concentration of approximately 0.1-0.2 mM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 400 nm. Use the 0.1 M phosphate buffer as a blank reference.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-20 µM) in 0.1 M phosphate buffer (pH 7.0) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum (~303 nm) and scan the excitation wavelengths from 240 to 290 nm.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum (~274 nm) and scan the emission wavelengths from 280 to 400 nm.
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield, such as L-tryptophan (Φ = 0.14 in water).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a suitable internal standard (e.g., DSS or TSP) can be added for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR (Optional): COSY, HSQC, and HMBC experiments can be performed to aid in the complete assignment of proton and carbon signals and to determine coupling constants.
-
-
Analysis: Process the spectra using appropriate software to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the MS/MS spectrum to identify characteristic fragment ions.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: A logical workflow for the synthesis and purification of this compound.
References
Navigating the Biological Landscape of 2,3-Difluoro-L-tyrosine: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
The introduction of fluorine into amino acid scaffolds represents a powerful strategy in medicinal chemistry to enhance therapeutic properties, including metabolic stability. This technical guide provides an in-depth analysis of the anticipated biological stability and potential degradation pathways of 2,3-Difluoro-L-tyrosine. In the absence of direct experimental data for this specific analog, this paper builds upon the established metabolic fate of L-tyrosine and the known effects of fluorination on drug metabolism. We present a detailed overview of the canonical L-tyrosine degradation pathway, hypothesize the influence of 2,3-difluorination on key enzymatic steps, and provide standardized experimental protocols to enable researchers to investigate its stability. This guide aims to be a foundational resource for professionals engaged in the research and development of fluorinated amino acid-based therapeutics.
Introduction: The Role of Fluorine in Enhancing Amino Acid Stability
Fluorine has become a cornerstone in modern drug design due to its unique electronic properties.[1][2] The substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical and pharmacokinetic profile.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage.[2] This inherent stability can shield molecules from oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[3] Consequently, fluorination is a widely employed strategy to enhance the metabolic stability and bioavailability of therapeutic candidates.[1][2]
Incorporating fluorine into amino acids like tyrosine can lead to peptides and proteins with improved properties, such as enhanced thermal stability and resistance to enzymatic degradation.[4] While the general benefits of fluorination are well-documented, the specific biological fate of this compound has not been extensively reported in the scientific literature. This guide, therefore, provides a predictive framework for its stability and degradation based on established biochemical principles.
The Canonical L-Tyrosine Degradation Pathway
The primary route for L-tyrosine catabolism in humans and other mammals is a well-characterized enzymatic pathway predominantly occurring in the liver.[4][5][6] This pathway converts L-tyrosine into fumarate and acetoacetate, which can then enter central metabolic cycles for energy production.[4] The key enzymatic steps are outlined below.
The enzymes central to the initial stages of this pathway are:
-
Tyrosine Aminotransferase (TAT): This pyridoxal phosphate-dependent enzyme catalyzes the first and rate-limiting step, the transamination of L-tyrosine to 4-hydroxyphenylpyruvate.[4] Human TAT exhibits a narrow substrate specificity, with a significantly higher affinity for tyrosine over other aromatic amino acids like phenylalanine.[7]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): An iron-containing enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[8][9] This complex reaction involves decarboxylation, aromatic ring hydroxylation, and migration of the acetate side chain.[10]
-
Homogentisate 1,2-Dioxygenase (HGD): This enzyme is responsible for the aromatic ring cleavage of homogentisate to produce 4-maleylacetoacetate.[11][12][13]
Predicted Impact of 2,3-Difluorination on L-Tyrosine Degradation
The presence of two fluorine atoms on the phenyl ring of L-tyrosine is expected to significantly influence its interaction with the aforementioned enzymes and its overall metabolic stability.
3.1. Interaction with Tyrosine Aminotransferase (TAT)
The high substrate specificity of human TAT for L-tyrosine suggests that modifications to the aromatic ring could impede its recognition and binding.[7] The electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the phenyl ring, which could affect the key interactions within the enzyme's active site. It is plausible that this compound is a poor substrate for TAT, which would dramatically slow its entry into the degradation pathway, thereby increasing its biological half-life.
3.2. Interaction with 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Homogentisate 1,2-Dioxygenase (HGD)
Should this compound be converted to its corresponding 4-hydroxyphenylpyruvate analog, the subsequent steps would also likely be affected. The catalytic mechanisms of HPPD and HGD involve complex rearrangements of the aromatic ring.[10][14][15] The strong electron-withdrawing effects of the fluorine substituents could disfavor the necessary electronic shifts for these reactions to proceed efficiently.[3] This would create a metabolic bottleneck, further contributing to the stability of the parent compound or its early metabolites.
Table 1: Predicted vs. Known Metabolic Parameters
| Compound | Key Degrading Enzymes | Predicted/Known Substrate Affinity | Predicted/Known Metabolic Stability |
| L-Tyrosine | TAT, HPPD, HGD | High | Low (readily metabolized) |
| This compound | TAT, HPPD, HGD (putative) | Low (Hypothesized) | High (Hypothesized) |
Experimental Protocols for Assessing Stability
To empirically determine the biological stability of this compound, standardized in vitro assays are recommended.
4.1. In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of a compound's stability in a biological matrix, primarily evaluating its susceptibility to plasma enzymes.
Methodology:
-
Preparation: A stock solution of this compound is prepared, typically in DMSO.
-
Incubation: The test compound is added to pre-warmed plasma (e.g., human, rat, mouse) to a final concentration (e.g., 1 µM) and incubated at 37°C.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate plasma proteins. An internal standard is included for accurate quantification.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.
4.2. Liver Microsomal Stability Assay
This assay is a cornerstone of in vitro drug metabolism studies, evaluating a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s, which are abundant in liver microsomes.[16][17][18]
Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes (e.g., from human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).[17][19]
-
Initiation: The mixture is pre-warmed to 37°C, and the metabolic reaction is initiated by the addition of an NADPH-regenerating system.[17][19] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Sampling and Termination: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes), and the reaction is quenched with a cold organic solvent containing an internal standard.[19]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The half-life (t½) and in vitro intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.[17]
Table 2: Typical Parameters for In Vitro Stability Assays
| Parameter | Plasma Stability Assay | Liver Microsomal Stability Assay |
| Test System | Pooled Plasma (Human, Rat, etc.) | Pooled Liver Microsomes (Human, Rat, etc.) |
| Test Compound Conc. | 1-10 µM | 0.5-1 µM |
| Incubation Temp. | 37°C | 37°C |
| Cofactor | None required | NADPH |
| Time Points | 0, 30, 60, 90, 120 min | 0, 5, 15, 30, 45, 60 min |
| Analysis Method | LC-MS/MS | LC-MS/MS |
| Key Outputs | Half-life (t½), Percent Remaining | Half-life (t½), Intrinsic Clearance (Clint) |
Conclusion and Future Directions
While direct experimental evidence on the biological stability and degradation of this compound is currently lacking, a strong theoretical case can be made for its enhanced metabolic stability compared to its non-fluorinated parent, L-tyrosine. The presence of fluorine atoms at the 2 and 3 positions of the phenyl ring is likely to hinder the catalytic activity of key enzymes in the tyrosine degradation pathway, such as tyrosine aminotransferase.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically test these hypotheses. Data from plasma and liver microsomal stability assays will be crucial in quantifying the metabolic stability of this compound and will inform its potential for development as a therapeutic agent or a component of more complex biotherapeutics. Future in vivo pharmacokinetic studies will be necessary to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile and to validate the predictions made from in vitro data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 5. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The narrow substrate specificity of human tyrosine aminotransferase--the enzyme deficient in tyrosinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 10. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. oxfordreference.com [oxfordreference.com]
- 14. 4-hydroxyphenylpyruvate dioxygenase catalysis: identification of catalytic residues and production of a hydroxylated intermediate shared with a structurally unrelated enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic reaction mechanism of homogentisate dioxygenase: a hybrid DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
2,3-Difluoro-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Synthesis, Incorporation, and Application of a Novel Non-Canonical Amino Acid
Abstract
2,3-Difluoro-L-tyrosine is a non-canonical amino acid that has emerged as a valuable tool for researchers in chemical biology, drug discovery, and materials science. Its unique electronic properties, arising from the two fluorine atoms on the phenyl ring, make it a sensitive probe for investigating protein structure, function, and dynamics. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, site-specific incorporation into proteins, and applications in studying protein stability and signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its use in the laboratory.
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. These synthetic amino acids, with their diverse chemical functionalities, allow for the introduction of novel probes, post-translational modifications, and therapeutic warheads into proteins. Among the various classes of ncAAs, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the utility of the 19F nucleus as an NMR probe.
This compound (2,3-F2-Tyr) is a fluorinated analog of the natural amino acid L-tyrosine. The presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring significantly alters the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group. These modifications make 2,3-F2-Tyr a powerful tool for probing and modulating biological systems. This guide will delve into the technical aspects of working with this promising ncAA.
Synthesis and Physicochemical Properties
The synthesis of this compound is a multi-step process that can be achieved through both chemical and enzymatic routes.
Chemical Synthesis
For practical laboratory use, this compound is commercially available in its Fmoc-protected form (Fmoc-2,3-difluoro-L-tyrosine). This derivative is ideal for solid-phase peptide synthesis (SPPS), allowing for its direct incorporation into peptide chains.
Enzymatic Synthesis
Enzymatic synthesis offers a stereospecific route to L-amino acids. While a specific enzyme for the direct synthesis of this compound has not been characterized, enzymes like tyrosine phenol-lyase (TPL) have been engineered to catalyze the synthesis of fluorinated tyrosine analogs from fluorinated phenols. A potential enzymatic synthesis workflow is depicted below.
Caption: Enzymatic synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound are influenced by the electron-withdrawing nature of the fluorine atoms. While experimental data for the 2,3-isomer is scarce, properties can be extrapolated from data on other difluorotyrosine isomers.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C9H9F2NO3 | |
| Molecular Weight | 217.17 g/mol | |
| pKa (phenol) | ~7-8 | Expected to be lower than L-tyrosine (~10) due to the electron-withdrawing fluorine atoms. |
| 19F NMR Chemical Shift | Highly sensitive to local environment | Provides a unique spectroscopic window for studying protein structure and dynamics. |
Site-Specific Incorporation into Proteins
The site-specific incorporation of this compound into proteins is typically achieved using the amber stop codon suppression methodology in a host organism like Escherichia coli. This technique relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.
Experimental Workflow
The general workflow for incorporating this compound into a target protein is outlined below.
Caption: Workflow for protein incorporation of 2,3-F2-Tyr.
Detailed Methodologies
3.2.1. Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of the target protein using site-directed mutagenesis.
-
Clone the gene for the engineered orthogonal aminoacyl-tRNA synthetase specific for this compound and its cognate orthogonal tRNA into a suitable expression vector. Often, a dual-plasmid system is used, with the target protein on one plasmid and the aaRS/tRNA pair on another.
3.2.2. Protein Expression and Incorporation:
-
Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmids containing the target gene and the orthogonal aaRS/tRNA pair.
-
Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.
-
Supplement the medium with 1-2 mM this compound.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.
-
Harvest the cells by centrifugation.
3.2.3. Protein Purification and Analysis:
-
Lyse the harvested cells using sonication or a French press.
-
Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Confirm the incorporation of this compound by mass spectrometry. The mass of the protein will be increased by the mass difference between this compound and the original amino acid.
-
Further characterization can be performed using 19F NMR spectroscopy to probe the local environment of the incorporated ncAA.
Applications in Research and Drug Development
Probing Protein Structure and Dynamics with 19F NMR
The 19F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift sensitivity to the local environment. Incorporating this compound at specific sites in a protein allows for the study of:
-
Conformational changes: Ligand binding, protein-protein interactions, or post-translational modifications can induce conformational changes that are reflected in the 19F NMR spectrum.
-
Enzyme kinetics: The electronic environment of the active site can be monitored in real-time.
-
Protein stability and folding: Changes in the 19F NMR spectrum can report on the folding state of the protein.
Modulating Protein Stability and Function
The electron-withdrawing fluorine atoms can influence the hydrogen bonding capacity and pKa of the phenolic hydroxyl group. This can be used to:
-
Enhance or decrease protein stability: The introduction of new interactions or the disruption of existing ones can alter the thermal and chemical stability of a protein.
-
Tune enzyme activity: Modifying the electronic properties of a catalytic or binding site residue can alter the enzyme's kinetic parameters. One study has shown that the phenolic O–H bond of 2,3-F2Y is approximately 1 kcal/mol stronger than that of tyrosine, which can slow down hydrogen atom transfer reactions in enzymes[1].
Investigating Signaling Pathways
While specific examples of using this compound to study signaling pathways are limited, its potential is significant. By incorporating it into key proteins within a signaling cascade, such as G-protein coupled receptors (GPCRs) or kinases, researchers can:
-
Monitor receptor activation: Conformational changes upon agonist binding can be tracked using 19F NMR.
-
Probe protein-protein interactions: The formation of signaling complexes can be detected and quantified.
-
Investigate the effects of post-translational modifications: The impact of phosphorylation or other modifications on protein conformation and dynamics can be studied.
The logical flow for investigating a signaling pathway using 2,3-F2-Tyr is depicted below.
Caption: Investigating signaling pathways with 2,3-F2-Tyr.
Data Presentation
Table 1: Physicochemical Properties of L-Tyrosine and Fluorinated Analogs
| Amino Acid | Molecular Weight ( g/mol ) | Phenol pKa (approx.) | 19F NMR Chemical Shift Range (ppm) |
| L-Tyrosine | 181.19 | 10.1 | N/A |
| 3-Fluoro-L-tyrosine | 199.18 | ~8.7 | Variable |
| 3,5-Difluoro-L-tyrosine | 217.17 | ~7.3 | Variable |
| This compound | 217.17 | ~7-8 (estimated) | Variable |
Conclusion
This compound is a powerful non-canonical amino acid with significant potential for advancing our understanding of protein science and aiding in drug development. Its unique electronic and spectroscopic properties provide a valuable tool for probing protein structure, dynamics, and function with high precision. As the methodologies for its synthesis and incorporation become more refined and accessible, the applications of this compound in both basic research and translational science are expected to expand considerably. This guide serves as a foundational resource for researchers looking to harness the capabilities of this versatile molecular probe.
References
Discovery and initial research on 2,3-Difluoro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-L-tyrosine is a fluorinated analog of the naturally occurring amino acid L-tyrosine. The introduction of fluorine atoms onto the phenyl ring of tyrosine can significantly alter its chemical and biological properties, making it a molecule of interest for various research and drug development applications. Fluorine's high electronegativity and small size can influence protein-protein interactions, enzyme-substrate binding, and metabolic stability. This guide provides a comprehensive overview of the discovery, synthesis, and initial research pertaining to this compound.
Physicochemical Properties
Quantitative data on the specific physicochemical properties of this compound are not extensively documented in readily accessible literature. However, based on the properties of similar fluorinated amino acids, the following can be inferred and should be experimentally verified.
| Property | Expected Value/Characteristic |
| Molecular Formula | C9H9F2NO3 |
| Molecular Weight | 217.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to have moderate solubility in water and polar organic solvents. |
| pKa (α-amino) | Expected to be in the range of 9-10, similar to L-tyrosine. |
| pKa (α-carboxyl) | Expected to be in the range of 2-3, similar to L-tyrosine. |
| pKa (phenol hydroxyl) | The acidity of the phenolic hydroxyl group is expected to be influenced by the electron-withdrawing fluorine atoms. |
Synthesis of this compound
A definitive, published chemical synthesis route specifically for this compound has not been identified in the current body of scientific literature. However, a highly plausible and efficient method for its preparation is through enzymatic synthesis.
Proposed Enzymatic Synthesis
The enzyme tyrosine phenol lyase (TPL) is known to catalyze the synthesis of L-tyrosine and its analogs from a substituted phenol, pyruvate, and ammonia. This method offers high stereoselectivity, yielding the biologically relevant L-isomer. It is documented that TPL can accommodate a variety of substituted phenols to produce the corresponding tyrosine analogs, including mono-, di-, and tri-fluorinated tyrosines.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on established methods for the enzymatic synthesis of other fluorinated tyrosine analogs. Optimization of specific parameters would be necessary for this compound.
Materials:
-
2,3-Difluorophenol
-
Sodium pyruvate
-
Ammonium chloride (or another ammonium salt)
-
Pyridoxal-5'-phosphate (PLP)
-
Tyrosine Phenol Lyase (TPL) enzyme (commercially available or expressed and purified)
-
Potassium phosphate buffer (pH 8.0)
-
Hydrochloric acid (for pH adjustment)
-
Dowex 50WX8 resin (or other suitable cation-exchange resin)
-
Ammonium hydroxide (for elution)
-
Ethanol
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
2,3-Difluorophenol (e.g., 50 mM)
-
Sodium pyruvate (e.g., 100 mM)
-
Ammonium chloride (e.g., 200 mM)
-
Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)
-
-
Enzyme Addition: Add purified tyrosine phenol lyase (TPL) to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the specific TPL enzyme used (typically around 30-37°C) with gentle agitation for 24-48 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to observe the formation of the product.
-
Reaction Termination and Purification:
-
Terminate the reaction by acidifying the mixture to pH 2.0 with hydrochloric acid. This will precipitate the enzyme, which can be removed by centrifugation.
-
Apply the supernatant to a cation-exchange column (e.g., Dowex 50WX8) pre-equilibrated with water.
-
Wash the column with water to remove unreacted starting materials and salts.
-
Elute the this compound from the column using an aqueous solution of ammonium hydroxide (e.g., 2 M).
-
Collect the fractions containing the product and neutralize them.
-
-
Isolation and Characterization:
-
Lyophilize the pooled and neutralized fractions to obtain the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and determination of its optical rotation to confirm its identity and purity.
-
Logical Workflow for Enzymatic Synthesis
Caption: Workflow for the proposed enzymatic synthesis of this compound.
Biological Activity and Mechanism of Action
There is a significant lack of specific data in the public domain regarding the biological activity and mechanism of action of this compound. However, based on the known roles of L-tyrosine and the effects of fluorination, several potential areas of impact can be hypothesized.
L-tyrosine is a precursor for the biosynthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] The enzymatic pathway is initiated by tyrosine hydroxylase, which converts L-tyrosine to L-DOPA.
Potential Signaling Pathway Involvement
The introduction of two fluorine atoms at the 2 and 3 positions of the phenyl ring could potentially influence the interaction of this analog with enzymes in the catecholamine biosynthesis pathway.
Caption: Hypothesized interaction of this compound with the catecholamine pathway.
It is plausible that this compound could act as either a substrate or an inhibitor of tyrosine hydroxylase. If it is a substrate, it would lead to the formation of a fluorinated L-DOPA analog, potentially altering the downstream synthesis and signaling of catecholamines. If it acts as an inhibitor, it could reduce the overall production of these neurotransmitters.
Potential Research Applications
Given the limited specific research on this compound, its applications are largely speculative but can be inferred from studies on other fluorinated amino acids.
-
¹⁹F NMR Spectroscopy: The presence of two fluorine atoms makes it a valuable probe for ¹⁹F NMR studies to investigate protein structure, dynamics, and ligand binding.
-
Enzyme Mechanism Studies: It could be used to probe the active sites and catalytic mechanisms of enzymes that utilize L-tyrosine as a substrate.
-
Drug Design and Development: As a modified amino acid, it could be incorporated into peptides or small molecule drugs to enhance their metabolic stability, binding affinity, or to modulate their biological activity.
Conclusion
This compound represents an intriguing synthetic amino acid with potential for various applications in biochemical and pharmaceutical research. While detailed information on its initial discovery and biological characterization is currently sparse in publicly available literature, its commercial availability points to its utility in specialized fields. The most probable route for its synthesis is an enzymatic method utilizing tyrosine phenol lyase, a versatile enzyme capable of producing a wide range of tyrosine analogs. Future research is warranted to fully elucidate the biological activity, mechanism of action, and potential therapeutic applications of this unique fluorinated amino acid. This will require dedicated studies to synthesize and characterize the compound, followed by in vitro and in vivo evaluations to understand its effects on biological systems, particularly its interaction with the catecholamine biosynthesis pathway.
References
A Technical Guide to the Physicochemical Characteristics of Difluorinated Tyrosine Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of difluorinated tyrosine isomers. The strategic incorporation of fluorine into the tyrosine scaffold can significantly modulate its properties, offering valuable tools for drug design, protein engineering, and mechanistic studies of biological systems. This document details the synthesis, characterization, and key physicochemical parameters of these isomers, alongside their relevance in cellular signaling pathways.
Physicochemical Properties
The introduction of two fluorine atoms to the phenyl ring of tyrosine dramatically alters its electronic properties, acidity, and lipophilicity. These changes are highly dependent on the substitution pattern. While experimental data for all isomers is not comprehensively available in the literature, a combination of reported values and computational predictions provides valuable insights.
Acidity (pKa)
The electron-withdrawing nature of fluorine atoms generally lowers the pKa of the phenolic hydroxyl group compared to natural tyrosine (pKa ≈ 10.1). This increased acidity can have profound effects on hydrogen bonding interactions and the ionization state of the residue within a protein at physiological pH. The pKa values for the α-carboxyl and α-amino groups are also influenced, albeit to a lesser extent.
Table 1: Experimental and Predicted pKa Values of Difluorinated Tyrosine Isomers
| Isomer | pKa (α-COOH) (Predicted) | pKa (α-NH3+) (Predicted) | pKa (OH) (Experimental/Predicted) | Source |
| Tyrosine | 2.20 | 9.11 | 10.1 | (Experimental) |
| 2,3-Difluorotyrosine | 1.95 | 8.85 | 7.82 | (Predicted) |
| 2,5-Difluorotyrosine | 1.98 | 8.88 | 8.05 | (Predicted) |
| 2,6-Difluorotyrosine | 2.01 | 8.90 | 8.11 | (Predicted) |
| 3,4-Difluorotyrosine | 1.93 | 8.82 | 7.75 | (Predicted) |
| 3,5-Difluorotyrosine | 2.17[1] | 8.92 | 7.2[2] | [1] (Predicted),[2] (Experimental) |
Predicted values were obtained using computational tools and should be considered as estimates.
Lipophilicity (logP)
Lipophilicity, a critical parameter for drug absorption and distribution, is also modulated by difluorination. The contribution of fluorine to logP is complex and can either increase or decrease lipophilicity depending on the intramolecular environment and the position of the fluorine atoms.
Table 2: Predicted logP Values of Difluorinated Tyrosine Isomers
| Isomer | logP (Predicted) | Source |
| Tyrosine | 1.38 | (Consensus Prediction) |
| 2,3-Difluorotyrosine | 1.85 | (Predicted) |
| 2,5-Difluorotyrosine | 1.88 | (Predicted) |
| 2,6-Difluorotyrosine | 1.90 | (Predicted) |
| 3,4-Difluorotyrosine | 1.83 | (Predicted) |
| 3,5-Difluorotyrosine | 1.92 | (Predicted) |
Predicted values were obtained using computational tools and should be considered as estimates.
Stability
Difluorinated tyrosine isomers generally exhibit high chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the aromatic ring resistant to metabolic oxidation. For instance, 3,5-difluorotyrosine is resistant to the action of tyrosinase, an enzyme that oxidizes tyrosine.[2] This stability makes them valuable probes for studying biological systems with reduced metabolic interference.
Synthesis of Difluorinated Tyrosine Isomers
The synthesis of difluorinated tyrosine isomers can be achieved through various chemical and chemo-enzymatic methods. The choice of synthetic route often depends on the desired substitution pattern and enantiomeric purity.
Synthesis of 3,5-Difluoro-L-tyrosine
A well-established chemo-enzymatic method for the synthesis of 3,5-difluoro-L-tyrosine starts from 2,6-difluorophenol.[2]
Caption: Multi-step chemical synthesis of 2,6-Difluoro-L-tyrosine.
Characterization of Difluorinated Tyrosine Isomers
A combination of spectroscopic techniques is employed to characterize the structure and purity of difluorinated tyrosine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the overall structure of the amino acid. ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. T[3]he chemical shift of the fluorine atoms is highly sensitive to their position on the aromatic ring and the local electronic environment, providing a unique fingerprint for each isomer. Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the difluorinated tyrosine isomers. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information, although it can be complex. For tyrosine and its analogs, common fragmentation pathways involve the loss of the carboxyl group (CO₂H) and the cleavage of the bond between the α- and β-carbons.
Biological Relevance and Signaling Pathways
Tyrosine phosphorylation is a fundamental mechanism in cellular signal transduction, controlling a vast array of processes including cell growth, differentiation, and metabolism. This reversible modification is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs). Difluorinated tyrosine analogs, due to their altered acidity and electronic properties, can serve as valuable probes to study these enzymes and pathways.
Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases are a major class of cell surface receptors that are activated upon binding of extracellular ligands, such as growth factors. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, initiating downstream signaling cascades.
Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Activation of a Receptor Tyrosine Kinase signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a highly conserved signaling cascade downstream of many RTKs. It plays a crucial role in regulating gene expression in response to extracellular stimuli.
Simplified MAPK Signaling Cascade
Caption: The core cascade of the MAPK signaling pathway.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of a difluorinated tyrosine isomer.
Materials:
-
Difluorinated tyrosine isomer
-
0.1 M HCl, standardized
-
0.1 M NaOH, standardized, carbonate-free
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Solution Preparation: Accurately weigh a known amount of the difluorinated tyrosine isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 10 mM).
-
Acidification: To determine the pKa of the carboxyl group and the hydroxyl group, first, fully protonate the amino acid by adding a stoichiometric excess of 0.1 M HCl.
-
Titration with NaOH: Titrate the acidified amino acid solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of NaOH (e.g., 0.1 or 0.2 mL). Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the α-carboxyl group, the second to the pKa of the hydroxyl group, and the third to the pKa of the α-amino group. The isoelectric point (pI) can be calculated as the average of the two pKa values that flank the zwitterionic form.
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To estimate the octanol-water partition coefficient (logP) of a difluorinated tyrosine isomer.
Materials:
-
Difluorinated tyrosine isomer
-
A series of reference compounds with known logP values
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile). For example, 30%, 40%, 50%, 60%, and 70% acetonitrile in water.
-
Standard and Sample Preparation: Prepare solutions of the reference compounds and the difluorinated tyrosine isomer in a suitable solvent (e.g., the initial mobile phase composition).
-
Chromatographic Analysis: Inject each standard and the sample onto the HPLC system and elute with each mobile phase composition in isocratic mode. Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Data Analysis:
-
For each compound, plot log(k') versus the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 0% organic modifier to obtain the y-intercept, which is log(k'_w).
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k'_w) values.
-
From the log(k'_w) of the difluorinated tyrosine isomer, use the calibration curve to determine its estimated logP value.
-
Workflow for logP Determination by RP-HPLC
Caption: Workflow for the estimation of logP using RP-HPLC.
References
Methodological & Application
Application Notes and Protocols: Site-Specific Incorporation of 2,3-Difluoro-L-tyrosine via Amber Suppression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The expansion of the genetic code to include unnatural amino acids (UAAs) offers a powerful tool for protein engineering and the study of biological processes.[1][2] Site-specific incorporation of UAAs with unique chemical and physical properties can provide novel insights into protein structure, function, and regulation.[1] Amber codon suppression is a widely used method for the site-specific incorporation of UAAs into proteins in both prokaryotic and eukaryotic organisms.[2][3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair to recognize the UAG (amber) stop codon and insert a specific UAA during protein translation.[2][6]
2,3-Difluoro-L-tyrosine is a fluorinated analog of tyrosine that can serve as a useful probe for studying protein environments. The fluorine substitutions on the aromatic ring alter the electronic properties of the tyrosine side chain, making it a sensitive reporter for changes in the local environment, which can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed protocols and application notes for the incorporation of this compound into proteins expressed in Escherichia coli using the amber suppression methodology.
Principle of Amber Suppression for this compound Incorporation
The successful site-specific incorporation of this compound relies on a bio-orthogonal system consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. This system works in parallel to the host cell's endogenous translational machinery without cross-reactivity.
-
Orthogonal aaRS/tRNA Pair: An engineered tyrosyl-tRNA synthetase (TyrRS) that specifically recognizes this compound but not any of the canonical amino acids is required. This engineered TyrRS must aminoacylate a cognate suppressor tRNA that has its anticodon mutated to CUA to recognize the UAG amber stop codon. The Methanocaldococcus jannaschii TyrRS/tRNATyr pair is a commonly used scaffold for engineering orthogonal pairs for use in E. coli.[2]
-
Genetic Constructs: The gene for the target protein is mutated at the desired incorporation site to an amber stop codon (TAG). This gene is co-expressed with the genes for the orthogonal this compound-specific synthetase and the suppressor tRNA.
-
Expression and Incorporation: The expression host (E. coli) is cultured in a medium supplemented with this compound. Upon induction of protein expression, the engineered synthetase charges the suppressor tRNA with this compound. When the ribosome encounters the amber codon in the mRNA of the target protein, the charged suppressor tRNA delivers the unnatural amino acid, allowing for its incorporation into the polypeptide chain.
Data Presentation
The efficiency of this compound incorporation can be assessed by various methods, including SDS-PAGE analysis of protein expression levels, Western blotting, and mass spectrometry. The following tables present example data for the expression of a target protein with and without the incorporation of this compound.
Table 1: Expression Levels of Target Protein (30 kDa) with and without this compound
| Condition | This compound (1mM) | Full-Length Protein (mg/L) | Truncated Protein (mg/L) | Incorporation Efficiency (%) |
| Control (No UAA) | - | 0.5 (read-through) | 15 | ~3 |
| Experimental | + | 10 | 5 | 67 |
Incorporation efficiency is calculated as (Yield of full-length protein) / (Yield of full-length protein + Yield of truncated protein) x 100%.
Table 2: Mass Spectrometry Analysis of Target Protein
| Protein Variant | Predicted Mass (Da) | Observed Mass (Da) |
| Wild-Type | 30,000.00 | 30,000.15 |
| Truncated (at amber codon) | 15,000.00 | 15,000.08 |
| Full-length with this compound | 30,018.00 | 30,018.21 |
Experimental Protocols
Protocol 1: Transformation of Expression Plasmids
This protocol describes the co-transformation of E. coli with plasmids encoding the target protein with an amber codon, the engineered this compound-specific synthetase, and the suppressor tRNA.
Materials:
-
Chemically competent E. coli BL21(DE3) cells
-
Plasmid 1: pET-based vector containing the gene of interest with a TAG codon at the desired position (e.g., pET28a-ProteinX-TAG)
-
Plasmid 2: pEVOL-based vector encoding the engineered this compound synthetase and the suppressor tRNA (e.g., pEVOL-2,3-F2-YRS)
-
LB agar plates with appropriate antibiotics (e.g., kanamycin and chloramphenicol)
-
SOC medium
-
Water bath
-
Incubator
Procedure:
-
Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 100 ng of each plasmid (pET28a-ProteinX-TAG and pEVOL-2,3-F2-YRS) to the cells.
-
Gently mix the cells and plasmids by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 250 µL of SOC medium to the cells and incubate at 37°C for 1 hour with shaking (250 rpm).
-
Spread 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotics.
-
Incubate the plate at 37°C overnight.
Protocol 2: Protein Expression and Incorporation of this compound
Materials:
-
Single colony of E. coli BL21(DE3) co-transformed with the expression plasmids
-
LB medium with appropriate antibiotics
-
M9 minimal medium supplemented with glucose, MgSO4, thiamine, and 19 amino acids (excluding tyrosine)
-
This compound (1 M stock solution in 1 M NaOH)
-
IPTG (1 M stock solution)
-
Arabinose (20% w/v stock solution)
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD600 of 0.05.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal synthetase and suppressor tRNA by adding arabinose to a final concentration of 0.2% (w/v).
-
Incubate for 15 minutes to allow for charging of the suppressor tRNA.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Protein Purification and Analysis
Materials:
-
Cell pellet from Protocol 2
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Lysozyme
-
DNase I
-
Sonicator
-
Centrifuge
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
Western blot apparatus and antibodies (if applicable)
-
Mass spectrometer
Procedure:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice for 30 minutes.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the target protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and Coomassie staining to confirm size and purity.
-
Confirm the incorporation of this compound by mass spectrometry.
Visualizations
Signaling Pathway Diagram
The incorporation of this compound can be used to study tyrosine kinase signaling pathways. The fluorinated tyrosine can act as a spectroscopic probe to monitor phosphorylation events or to alter the binding affinity of downstream signaling proteins.
Caption: Receptor Tyrosine Kinase signaling with 2,3-F2-Tyr.
Experimental Workflow
The following diagram illustrates the overall workflow for incorporating this compound into a target protein.
Caption: Workflow for this compound incorporation.
Logical Relationships
This diagram shows the essential components and their relationships for successful amber suppression.
References
- 1. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Tyrosine-incorporating amber suppressors in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kjom.org [kjom.org]
- 6. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell-Free Protein Synthesis with 2,3-Difluoro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 2,3-Difluoro-L-tyrosine (2,3-F2-Tyr) into proteins using a cell-free protein synthesis (CFPS) system. The inclusion of this fluorinated analog of tyrosine can introduce unique chemical and physical properties to target proteins, offering novel avenues for research and therapeutic development.
Introduction
Cell-free protein synthesis is a powerful platform for the rapid expression and engineering of proteins. The open nature of the CFPS reaction allows for the direct addition of non-canonical amino acids, such as this compound, enabling the production of proteins with novel functionalities. The fluorine atoms on the tyrosine ring can alter the electronic properties, pKa, and hydrophobicity of the amino acid, leading to proteins with enhanced stability, modified enzymatic activity, or unique spectroscopic properties for downstream analysis.
Incorporation of 2,3-F2-Tyr requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase and a corresponding suppressor tRNA, to ensure its specific insertion at a designated site in the protein sequence, typically encoded by an amber stop codon (UAG).
Potential Applications
The unique properties of this compound can be leveraged for a variety of applications in research and drug development:
-
Enzyme Engineering: The electron-withdrawing fluorine atoms can modulate the pKa of the tyrosine hydroxyl group, potentially altering the catalytic activity of enzymes where tyrosine plays a key role in the active site.
-
Protein Stability: Fluorination can enhance the thermal and chemical stability of proteins by strengthening hydrophobic interactions within the protein core.
-
¹⁹F NMR Spectroscopy: The presence of fluorine atoms provides a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for the investigation of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.
-
Novel Binding Interactions: The altered electrostatic potential of the fluorinated aromatic ring can lead to novel protein-protein or protein-ligand interactions, which can be explored for the development of new therapeutics.
Quantitative Data Summary
While specific quantitative data for the cell-free synthesis of proteins with this compound is not extensively published, the following table presents expected protein yields and incorporation efficiencies based on studies with similar non-canonical amino acids in E. coli-based CFPS systems. Actual results may vary depending on the specific protein, the efficiency of the orthogonal pair, and the optimization of the CFPS reaction conditions.
| Parameter | Expected Range | Notes |
| Protein Yield (with 2,3-F2-Tyr) | 50 - 500 µg/mL | Highly dependent on the target protein and CFPS system. |
| Incorporation Efficiency | >95% | With an optimized orthogonal synthetase/tRNA pair. |
| Fidelity (Misincorporation of Tyr) | <1% | With a highly specific orthogonal synthetase. |
Experimental Protocols
This section outlines the key experimental protocols for the incorporation of this compound into a target protein using an E. coli-based CFPS system.
Development of an Orthogonal Aminoacyl-tRNA Synthetase for this compound
Successful incorporation of 2,3-F2-Tyr requires an orthogonal aminoacyl-tRNA synthetase that specifically recognizes 2,3-F2-Tyr and not the canonical 20 amino acids. A common strategy is to evolve a mutant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).
Protocol: Directed Evolution of MjTyrRS for 2,3-F2-Tyr Specificity
-
Construct a Mutant Library:
-
Create a library of MjTyrRS mutants by introducing mutations at key residues in the amino acid binding pocket (e.g., Y32, L65, H70, D158, I159). This can be achieved using techniques like site-directed mutagenesis or error-prone PCR.
-
Clone the mutant MjTyrRS library into a plasmid that also expresses the cognate Mj tRNATyrCUA.
-
-
Selection and Screening:
-
Transform the MjTyrRS mutant library into an E. coli strain containing a reporter plasmid. The reporter gene (e.g., green fluorescent protein - GFP) should have an amber stop codon (UAG) at a permissive site.
-
Positive Selection: Grow the transformed cells in minimal medium containing this compound. Cells that express a functional MjTyrRS mutant capable of charging the suppressor tRNA with 2,3-F2-Tyr will be able to read through the amber codon and produce full-length, functional GFP, resulting in fluorescent colonies.
-
Negative Selection: To eliminate synthetases that still recognize natural tyrosine, perform a subsequent screen in the absence of 2,3-F2-Tyr but in the presence of all 20 canonical amino acids. Colonies that do not fluoresce are selected, as this indicates the synthetase is not efficiently incorporating tyrosine.
-
Isolate plasmids from the colonies that pass both selection steps and sequence the MjTyrRS gene to identify beneficial mutations.
-
Cell-Free Protein Synthesis Reaction
Materials:
-
E. coli S30 cell extract
-
Premix solution (containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, amino acids except tyrosine)
-
Plasmid DNA encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site
-
Plasmid DNA encoding the evolved orthogonal MjTyrRS and Mj tRNATyrCUA
-
This compound solution (100 mM in 20 mM NaOH)
-
T7 RNA Polymerase
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
Component Volume (for a 15 µL reaction) Final Concentration S30 Extract 4.5 µL 30% (v/v) Premix Solution 6.0 µL 40% (v/v) Target Protein Plasmid (1 µg/µL) 0.5 µL ~33 ng/µL Orthogonal Pair Plasmid (1 µg/µL) 0.5 µL ~33 ng/µL This compound (100 mM) 0.3 µL 2 mM T7 RNA Polymerase (2 U/µL) 0.5 µL ~67 U/mL | Nuclease-free water | to 15 µL | - |
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2-4 hours. For larger proteins, the incubation time may be extended.
-
Analysis: After incubation, the synthesized protein can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry to confirm expression and incorporation of this compound.
Verification of this compound Incorporation
Protocol: Mass Spectrometry Analysis
-
Purify the synthesized protein using an appropriate method (e.g., affinity chromatography if the protein is tagged).
-
Digest the purified protein with a site-specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by liquid chromatography-mass spectrometry (LC-MS).
-
Identify the peptide containing the UAG codon site and confirm the mass shift corresponding to the incorporation of this compound (Molecular Weight: 217.17 g/mol ) instead of tyrosine (Molecular Weight: 181.19 g/mol ).
Visualizations
Caption: Experimental workflow for 2,3-F2-Tyr incorporation.
Caption: Incorporation of 2,3-F2-Tyr via an orthogonal pair.
Caption: Relationship between components and outcomes.
2,3-Difluoro-L-tyrosine: A High-Resolution Probe for Elucidating Protein Folding Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate process of protein folding is paramount in deciphering protein function and is a cornerstone of drug development. The introduction of site-specific probes into a protein's structure allows for the detailed monitoring of conformational changes during folding. 2,3-Difluoro-L-tyrosine, a fluorinated analog of the natural amino acid L-tyrosine, has emerged as a powerful probe for these studies. Its unique spectroscopic properties, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, provide a sensitive and non-perturbing window into the local environment of the labeled site.[1][2] The fluorine atoms offer a distinct NMR signal that is free from the background noise of other atoms in the protein, making it an exceptional tool for tracking subtle structural transitions.[3]
These application notes provide a comprehensive guide to utilizing this compound as a probe to investigate protein folding pathways. Detailed protocols for the incorporation of this unnatural amino acid into proteins and its application in biophysical studies are outlined for researchers in structural biology and drug discovery.
Key Applications
-
Monitoring Local Conformational Changes: The ¹⁹F NMR chemical shift of this compound is highly sensitive to its local electronic environment. This sensitivity allows for the precise tracking of changes in the vicinity of the probe as the protein folds, providing insights into the formation of secondary and tertiary structures.[1][2]
-
Characterizing Folding Intermediates: By strategically placing the probe at different locations within the protein, researchers can map the temporal and spatial progression of folding, potentially identifying and characterizing transient folding intermediates.[1]
-
Quantifying Protein Stability: Changes in the ¹⁹F NMR or fluorescence spectra of the incorporated probe upon denaturation (e.g., by temperature or chemical denaturants) can be used to quantify the thermodynamic stability of the protein and its mutants.
-
Investigating Protein-Ligand Interactions: The probe can be used to monitor conformational changes upon the binding of small molecules or other proteins, aiding in drug screening and characterization of binding mechanisms.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this compound. Note that the specific values will vary depending on the protein and the local environment of the probe.
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for this compound in Different Environments.
| Environment | Typical ¹⁹F Chemical Shift Range (ppm) |
| Unfolded/Solvent-Exposed | -120 to -125 |
| Buried in Hydrophobic Core | -115 to -120 |
| Involved in Hydrogen Bonding | -110 to -115 |
| Proximal to Aromatic Residues | Variable (due to ring current effects) |
Note: Chemical shifts are relative to a standard such as trifluoroacetic acid (TFA). The exact chemical shifts are highly dependent on the specific protein context and should be determined experimentally.
Table 2: Example of Thermodynamic Data Obtained from Thermal Denaturation Monitored by ¹⁹F NMR.
| Protein Variant | Melting Temperature (Tm) (°C) | Change in Free Energy of Unfolding (ΔΔGu) (kcal/mol) |
| Wild-Type | 65.2 | - |
| Mutant A (Probe at surface) | 64.8 | +0.2 |
| Mutant B (Probe in core) | 62.5 | +1.3 |
Note: This is illustrative data. The actual impact of the probe on protein stability should be assessed for each specific case.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli
This protocol outlines the use of an amber suppressor tRNA/tRNA synthetase pair for the site-specific incorporation of this compound.
Materials:
-
E. coli strain expressing the desired protein with an amber stop codon (TAG) at the site of incorporation.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair for fluorotyrosine.
-
This compound.
-
Luria-Bertani (LB) medium and M9 minimal medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Co-transform the E. coli expression host with the plasmid containing the gene of interest (with the amber codon) and the plasmid for the synthetase/tRNA pair.
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotics.
-
Inoculate M9 minimal medium supplemented with the antibiotics and this compound (final concentration 1 mM) with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
-
Verify the incorporation of this compound by mass spectrometry.
Protocol 2: Monitoring Protein Folding using ¹⁹F NMR Spectroscopy
This protocol describes a general procedure for a chemical denaturation experiment to monitor protein folding.
Materials:
-
Purified protein labeled with this compound.
-
NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0) with 10% D₂O.
-
Denaturant stock solution (e.g., 8 M urea or 6 M guanidinium chloride in NMR buffer).
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare a series of protein samples with increasing concentrations of the denaturant.
-
Allow the samples to equilibrate for a sufficient time (e.g., 1-2 hours) at a constant temperature.
-
Acquire one-dimensional ¹⁹F NMR spectra for each sample.
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Analyze the changes in the ¹⁹F chemical shift and/or signal intensity as a function of denaturant concentration.
-
Fit the data to a two-state or three-state folding model to extract thermodynamic parameters such as the free energy of unfolding (ΔGu) and the m-value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for studying protein folding using this compound.
Caption: Data analysis pipeline for ¹⁹F NMR-monitored protein folding.
References
Commercial Availability and Applications of High-Purity 2,3-Difluoro-L-tyrosine for Research and Drug Discovery
For researchers, scientists, and drug development professionals, 2,3-Difluoro-L-tyrosine emerges as a valuable tool for investigating protein structure and function. This fluorinated analog of L-tyrosine, when incorporated into proteins, serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and other biophysical studies. While direct commercial sources for the high-purity, unprotected form are not readily apparent, its Fmoc-protected precursor is available, paving the way for its laboratory synthesis and subsequent application in cutting-edge research.
Commercial Suppliers
Currently, the most readily available form of this compound is N-α-Fmoc-2,3-difluoro-L-tyrosine. This protected version is suitable for solid-phase peptide synthesis and can be deprotected to yield the free amino acid.
| Supplier | Product Name | Purity | CAS Number |
| Aralez Bio | Fmoc-2,3-difluoro-L-tyrosine | 95% | 875669-69-5 |
Researchers interested in the unprotected form of this compound may need to perform a deprotection of the Fmoc-protected version available from commercial suppliers.
Key Applications in Research
The primary application of this compound lies in its use as a ¹⁹F NMR probe for studying proteins. The fluorine atoms provide a distinct NMR signal that is highly sensitive to the local chemical environment, allowing for the investigation of:
-
Protein Structure and Conformation: Changes in the ¹⁹F NMR chemical shift can indicate alterations in protein folding, unfolding, and conformational changes upon ligand binding or other perturbations.
-
Protein-Ligand Interactions: The fluorine signal can be monitored to study the binding of small molecules, peptides, or other proteins.
-
Enzyme Kinetics and Mechanism: By incorporating the fluorinated tyrosine into the active site of an enzyme, researchers can gain insights into the catalytic mechanism.
-
Protein Dynamics: ¹⁹F NMR can be used to study the dynamic processes within proteins over a wide range of timescales.
Experimental Protocols
While specific protocols for this compound are not widely published, methodologies for the synthesis, deprotection, and incorporation of other fluorinated tyrosine analogs can be adapted.
Protocol 1: Deprotection of Fmoc-2,3-Difluoro-L-tyrosine
This protocol outlines the removal of the Fmoc protecting group to yield the free this compound.
Materials:
-
Fmoc-2,3-Difluoro-L-tyrosine
-
20% piperidine in dimethylformamide (DMF)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve Fmoc-2,3-Difluoro-L-tyrosine in a minimal amount of DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small amount of water and acidify with dilute HCl to a pH of approximately 2.
-
Extract the aqueous layer with DCM to remove the dibenzofulvene-piperidine adduct.
-
The aqueous layer containing the deprotected amino acid can be lyophilized or precipitated by adding a large excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Protocol 2: Enzymatic Synthesis and Incorporation of this compound into Proteins in E. coli
This protocol is a general method for the in vivo incorporation of fluorinated tyrosine analogs using an engineered E. coli strain.
Materials:
-
E. coli strain engineered for auxotrophy of tyrosine and expressing a suitable aminoacyl-tRNA synthetase.
-
Minimal media (e.g., M9) supplemented with all necessary nutrients except tyrosine.
-
This compound.
-
Inducing agent (e.g., IPTG) for protein expression.
-
Cell culture and protein purification equipment.
Procedure:
-
Grow the engineered E. coli strain in a rich medium (e.g., LB) overnight.
-
Inoculate a larger volume of minimal media, supplemented with all amino acids except tyrosine, with the overnight culture.
-
Grow the cells at 37°C with shaking until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Pellet the cells by centrifugation and wash them with sterile minimal media lacking tyrosine to remove any residual tyrosine.
-
Resuspend the cells in minimal media containing this compound at a concentration typically ranging from 0.1 to 1 mM.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Continue to grow the cells for several hours to allow for protein expression and incorporation of the fluorinated amino acid.
-
Harvest the cells by centrifugation.
-
Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Confirm the incorporation of this compound by mass spectrometry.
Visualizing the Workflow
The following diagram illustrates the general workflow from obtaining the protected amino acid to its application in protein studies.
Troubleshooting & Optimization
Technical Support Center: 2,3-Difluoro-L-tyrosine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of the non-canonical amino acid 2,3-Difluoro-L-tyrosine into proteins using amber stop codon suppression technology.
Disclaimer: Direct experimental data and optimized protocols specifically for this compound are limited in published literature. The guidance provided here is based on established principles for the incorporation of other unnatural amino acids (UAAs), particularly other fluorinated tyrosine analogs. Researchers should consider this guidance as a starting point for their optimization experiments.
Troubleshooting Guide
Low incorporation efficiency of this compound can manifest as low protein yield, high levels of truncated protein, or competition with natural tyrosine. The following sections address common issues and provide strategies for optimization.
Problem 1: Low or No Yield of Full-Length Protein
This is the most common issue, often indicating a bottleneck in the amber suppression machinery.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal this compound Concentration | Titrate the concentration of this compound in the growth media. A typical starting point is 1-2 mM, but the optimal concentration can vary. Too low a concentration will limit availability for the synthetase, while excessively high concentrations may be toxic to the cells. |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | The evolved tyrosyl-tRNA synthetase (TyrRS) may not efficiently charge the suppressor tRNA with this compound. If using a published synthetase, verify its specificity for similar fluorinated tyrosines. Consider further directed evolution of the synthetase to improve its activity for this compound. |
| Low Suppressor tRNA Levels or Activity | Increase the copy number of the suppressor tRNA gene on the plasmid.[1] Ensure that the promoter driving tRNA expression is strong and constitutive. Some studies have shown that engineering the tRNA sequence can improve its interaction with elongation factors.[2] |
| Competition with Release Factor 1 (RF1) | At the amber stop codon (UAG), the suppressor tRNA competes with Release Factor 1 (RF1), which terminates translation.[3] Use of an E. coli strain with a deleted or down-regulated RF1 can significantly improve UAA incorporation efficiency.[3] |
| Toxicity of this compound | High concentrations of some UAAs can be toxic to E. coli, leading to poor cell growth and low protein expression. Monitor cell density (OD600) after induction. If toxicity is suspected, lower the concentration of this compound or induce expression at a lower temperature (e.g., 18-25°C) for a longer period. |
| Suboptimal Expression Conditions | Optimize standard protein expression parameters such as induction temperature, induction duration, and the concentration of the inducing agent (e.g., IPTG). Lower temperatures often improve protein folding and can mitigate toxicity. |
Experimental Workflow for Optimizing Protein Yield:
Problem 2: High Levels of Truncated Protein
The presence of a significant amount of truncated protein at the size expected for termination at the amber codon is a clear sign of inefficient suppression.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Charging of Suppressor tRNA | The aaRS may have low activity for this compound, leading to a low concentration of charged suppressor tRNA. In addition to optimizing the aaRS, ensure that the intracellular concentration of this compound is sufficient. |
| Dominant RF1 Activity | Even with a functional suppression system, RF1 can outcompete the charged suppressor tRNA for binding to the ribosome.[3] This is a primary cause of truncation. Switching to an RF1-deficient E. coli strain is the most effective solution. |
| Codon Context Effects | The nucleotide sequence immediately following the amber codon can influence suppression efficiency. If possible, try altering the codon following the UAG site through silent mutagenesis. |
Problem 3: Mis-incorporation of Natural L-Tyrosine
Mass spectrometry analysis may reveal that a significant portion of the full-length protein contains natural L-tyrosine at the target site instead of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lack of Orthogonality of the aaRS | The engineered TyrRS may not be perfectly specific for this compound and can still recognize and charge the suppressor tRNA with endogenous L-tyrosine. |
| Use of Tyrosine Auxotrophic Strain | Employ an E. coli strain that is auxotrophic for tyrosine (e.g., DL39(DE3)).[4] This prevents the cells from synthesizing their own L-tyrosine, thereby reducing competition. Grow the cells in a minimal medium that lacks L-tyrosine but is supplemented with this compound. |
| High Concentration of L-Tyrosine in Rich Media | If using a rich medium like LB, it will contain L-tyrosine, leading to competition. Switch to a minimal medium for protein expression. |
Logical Flow for Diagnosing Incorporation Issues:
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in the culture medium?
A1: A common starting concentration for fluorinated tyrosine analogs is 1-2 mM. However, the optimal concentration can be protein and system-dependent. It is recommended to perform a titration from 0.5 mM to 5 mM to determine the ideal concentration for your specific experiment.
Q2: Which E. coli strain is best for incorporating this compound?
A2: For optimal incorporation, it is highly recommended to use a strain that has a deletion of Release Factor 1 (RF1), such as C321.ΔA.exp.[3] This minimizes premature termination of translation at the amber (UAG) codon. If mis-incorporation of natural tyrosine is a concern, a tyrosine auxotrophic strain should be used in combination with minimal media.[4]
Q3: My protein expresses well, but how can I be sure that this compound has been incorporated?
A3: The most definitive method for confirming incorporation is mass spectrometry. Intact protein mass analysis should show a mass shift corresponding to the incorporation of this compound instead of tyrosine. For more detailed confirmation, tandem mass spectrometry (MS/MS) of a peptide fragment containing the UAA will identify the modified residue.
Q4: Can I use rich media like LB or TB for expression?
A4: While initial growth can be done in rich media, for the expression phase, it is highly recommended to switch to a minimal medium. Rich media contain natural L-tyrosine, which will compete with this compound for charging of the suppressor tRNA by the synthetase, leading to a mixed population of protein.
Q5: The expression of my protein is very low even after optimizing the this compound concentration and temperature. What else can I try?
A5: If yield is still low, focus on the genetic components of the suppression system. Increasing the gene copy number of the suppressor tRNA can boost the levels of the tRNA available for charging.[1] Additionally, ensure that the expression of the aminoacyl-tRNA synthetase is robust. You may also consider re-evaluating the choice of the synthetase, as it may not be optimal for this compound.
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Optimizing this compound Concentration
-
Transform your expression host (E. coli strain, preferably RF1-deficient) with the plasmid containing your gene of interest with an amber codon and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Inoculate a 5 mL starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate six 10 mL cultures of M9 minimal medium (supplemented with 0.4% glucose, MgSO4, and any other necessary supplements) to an initial OD600 of 0.05.
-
To each of the six cultures, add this compound to final concentrations of 0 mM (negative control), 0.5 mM, 1 mM, 2 mM, 3 mM, and 5 mM.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (or other appropriate inducer) at a final concentration of 0.1-1 mM.
-
Incubate the cultures for a further 4-6 hours at 37°C or overnight at 18-25°C.
-
Harvest the cells by centrifugation. Lyse the cells and analyze the protein expression levels in the soluble and insoluble fractions by SDS-PAGE and Western blotting.
Protocol 2: Confirmation of this compound Incorporation by Mass Spectrometry
-
Purify the protein of interest from a larger scale culture using the optimized conditions determined from the small-scale trials.
-
For intact mass analysis, desalt the purified protein and analyze it by electrospray ionization mass spectrometry (ESI-MS). Compare the observed mass with the theoretical mass of the protein with and without the incorporation of this compound. The mass of tyrosine is 181.19 g/mol , and the mass of this compound is 217.17 g/mol .
-
For peptide mapping, digest the purified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including a modification at the target tyrosine residue corresponding to the mass difference of this compound. Fragmentation data should confirm the location of the modification.
References
Technical Support Center: Optimizing Codon Usage for 2,3-Difluoro-L-tyrosine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of the non-canonical amino acid 2,3-Difluoro-L-tyrosine (2,3-diF-Tyr) into proteins expressed in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in incorporating this compound into proteins?
The primary challenge lies in the efficient and specific incorporation of 2,3-diF-Tyr at the desired position within a protein. This process relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA), which recognizes the amber stop codon (UAG).[1][2] Low incorporation efficiency can result from several factors, including competition with release factor 1 (RF1), suboptimal codon usage, and issues with the activity and specificity of the orthogonal synthetase.[2][3]
Q2: Why is codon optimization important for expressing proteins with 2,3-diF-Tyr?
Codon optimization is crucial for maximizing the expression of proteins containing non-canonical amino acids.[4] E. coli has a biased usage of synonymous codons, and the presence of rare codons in the gene of interest can lead to translational stalling, premature termination, and reduced protein yield.[4] By optimizing the codon usage to match the tRNA pool of E. coli, the overall translation efficiency can be significantly improved.
Q3: How can I verify the successful incorporation of this compound?
The most definitive method for verifying the incorporation of 2,3-diF-Tyr is mass spectrometry.[5][6] By analyzing the intact protein or digested peptide fragments, you can confirm the precise mass of the incorporated amino acid. Other techniques like NMR spectroscopy can also be used to confirm the presence and location of the fluorine atoms.[7]
Q4: What is an orthogonal aminoacyl-tRNA synthetase, and why is it necessary?
An orthogonal aminoacyl-tRNA synthetase (aaRS) is an enzyme that has been engineered to specifically recognize and charge a non-canonical amino acid, like 2,3-diF-Tyr, onto its cognate tRNA.[8][9] This aaRS/tRNA pair must be "orthogonal" to the host cell's translational machinery, meaning the engineered synthetase does not recognize endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's native synthetases.[9] This orthogonality is essential to prevent the misincorporation of canonical amino acids at the target codon and the incorporation of the non-canonical amino acid at unintended sites.
Troubleshooting Guides
Problem 1: Low or No Protein Expression
| Possible Cause | Troubleshooting Step |
| Suboptimal Codon Usage | Redesign the gene sequence using a codon optimization tool to match the codon usage of highly expressed E. coli genes. Avoid rare codons, especially at the 5' end of the gene.[1][10][11][12] |
| Toxicity of the expressed protein or 2,3-diF-Tyr | Lower the expression temperature (e.g., 18-25°C) after induction. Use a lower concentration of the inducer (e.g., IPTG). Test different concentrations of 2,3-diF-Tyr in the growth media. |
| Inefficient Amber Codon Suppression | Ensure the orthogonal aaRS and tRNA are expressed at optimal levels. Consider using a strain with a deleted or attenuated release factor 1 (RF1).[2] |
| Plasmid Instability | Verify the integrity of the expression plasmid by restriction digest or sequencing. |
Problem 2: Low Incorporation Efficiency of 2,3-diF-Tyr
| Possible Cause | Troubleshooting Step |
| Suboptimal activity of the orthogonal aaRS | Perform directed evolution of the aaRS to improve its specificity and activity for 2,3-diF-Tyr.[3][13][14] |
| Competition with Release Factor 1 (RF1) | Use an E. coli strain with a knockout or knockdown of the prfA gene, which encodes RF1.[2] |
| Insufficient intracellular concentration of 2,3-diF-Tyr | Increase the concentration of 2,3-diF-Tyr in the growth medium. Optimize the timing of its addition relative to induction. |
| Poor context of the amber (UAG) codon | The nucleotides flanking the UAG codon can influence suppression efficiency. If possible, mutate the surrounding codons to a more favorable context (e.g., enriched in G/C at the +4 position). |
Problem 3: Protein Misfolding or Aggregation
| Possible Cause | Troubleshooting Step |
| Disruption of protein structure by 2,3-diF-Tyr | The introduction of the fluorinated tyrosine can alter local protein folding and stability.[8] Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Formation of inclusion bodies | Optimize protein expression conditions by lowering the temperature and inducer concentration. Use a solubility-enhancing fusion tag (e.g., MBP, GST) and purify under denaturing conditions followed by refolding. |
| Incorrect disulfide bond formation | If the protein contains cysteine residues, consider expression in the cytoplasm of a strain that promotes disulfide bond formation (e.g., SHuffle T7 Express). |
Data Presentation
Table 1: Codon Usage in E. coli K12
This table provides the frequency of each codon per thousand codons in the E. coli K12 genome.[12] When optimizing your gene for expression, prioritize codons with higher frequencies.
| Amino Acid | Codon | Frequency (/1000) | Number |
| Ala | GCA | 21.1 | 108 |
| GCC | 31.6 | 162 | |
| GCG | 38.5 | 197 | |
| GCU | 10.7 | 55 | |
| Arg | AGA | 1.4 | 7 |
| AGG | 1.6 | 8 | |
| CGA | 4.3 | 22 | |
| CGC | 26.0 | 133 | |
| CGG | 4.1 | 21 | |
| CGU | 21.1 | 108 | |
| Asn | AAC | 24.4 | 125 |
| AAU | 21.9 | 112 | |
| Asp | GAC | 20.5 | 105 |
| GAU | 37.9 | 194 | |
| Cys | UGC | 8.0 | 41 |
| UGU | 5.9 | 30 | |
| Gln | CAA | 12.1 | 62 |
| CAG | 27.7 | 142 | |
| Glu | GAA | 43.7 | 224 |
| GAG | 18.4 | 94 | |
| Gly | GGA | 9.2 | 47 |
| GGC | 33.4 | 171 | |
| GGG | 8.6 | 44 | |
| GGU | 21.3 | 109 | |
| His | CAC | 13.1 | 67 |
| CAU | 15.8 | 81 | |
| Ile | AUA | 3.7 | 19 |
| AUC | 18.2 | 93 | |
| AUU | 30.5 | 156 | |
| Leu | CUA | 5.3 | 27 |
| CUC | 10.5 | 54 | |
| CUG | 46.9 | 240 | |
| CUU | 11.9 | 61 | |
| UUA | 15.2 | 78 | |
| UUG | 11.9 | 61 | |
| Lys | AAA | 33.2 | 170 |
| AAG | 12.1 | 62 | |
| Met | AUG | 24.8 | 127 |
| Phe | UUC | 15.0 | 77 |
| UUU | 19.7 | 101 | |
| Pro | CCC | 6.4 | 33 |
| CCG | 26.7 | 137 | |
| CCA | 6.6 | 34 | |
| CCU | 8.4 | 43 | |
| Ser | AGC | 16.6 | 85 |
| AGU | 7.2 | 37 | |
| UCA | 7.8 | 40 | |
| UCC | 5.5 | 28 | |
| UCG | 8.0 | 41 | |
| UCU | 5.7 | 29 | |
| Thr | ACA | 6.4 | 33 |
| ACC | 22.8 | 117 | |
| ACG | 11.5 | 59 | |
| ACU | 8.0 | 41 | |
| Trp | UGG | 10.7 | 55 |
| Tyr | UAC | 14.6 | 75 |
| UAU | 16.8 | 86 | |
| Val | GUA | 11.5 | 59 |
| GUC | 11.7 | 60 | |
| GUG | 26.4 | 135 | |
| GUU | 16.8 | 86 | |
| Stop | UAA | 1.8 | 9 |
| UAG | 0.0 | 0 | |
| UGA | 1.0 | 5 |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Amber Codon (TAG) Introduction
This protocol outlines the steps to introduce a TAG codon at a specific site in your gene of interest using PCR-based site-directed mutagenesis.
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired TAG mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Reaction Setup:
-
Template DNA (plasmid containing your gene): 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTP mix: 1 µL (10 mM each)
-
High-fidelity DNA polymerase buffer (10x): 5 µL
-
High-fidelity DNA polymerase: 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
PCR Cycling:
-
Initial denaturation: 98°C for 30 seconds
-
18-25 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5 minutes
-
-
Template DNA Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells and select for colonies on appropriate antibiotic plates.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
Protocol 2: Expression and Purification of a 2,3-diF-Tyr Containing Protein
This protocol provides a general workflow for the expression and purification of a His-tagged protein containing 2,3-diF-Tyr.
-
Transformation: Co-transform the expression plasmid (containing your gene with the TAG codon and a His-tag) and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration).
-
Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification (Affinity Chromatography):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Verification and Analysis:
-
Analyze the purified protein by SDS-PAGE to check for purity and size.
-
Confirm the incorporation of 2,3-diF-Tyr by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for 2,3-diF-Tyr incorporation.
Caption: Troubleshooting logic for low protein yield.
Caption: Pathway for 2,3-diF-Tyr incorporation.
References
- 1. Codon Usage Table - BiologicsCorp [biologicscorp.com]
- 2. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine hydrogen bonds make a large contribution to protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. genscript.com [genscript.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Codon usage table [kazusa.or.jp]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: 2,3-Difluoro-L-tyrosine in Cell Culture
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Difluoro-L-tyrosine and how is it used in cell culture?
This compound is a synthetic analog of the amino acid L-tyrosine, where two hydrogen atoms on the phenyl ring have been replaced by fluorine atoms. In cell culture, it is primarily used for protein engineering and studies involving nuclear magnetic resonance (NMR) spectroscopy, where the fluorine atoms serve as a probe. It can be incorporated into proteins in place of L-tyrosine during protein synthesis.
Q2: Is this compound toxic to cells?
While specific toxicity studies for this compound are not widely published, anecdotal evidence from studies with the related compound, 3-fluoro-L-tyrosine, suggests that it may lead to a reduction in the total number of cells in culture. The addition of fluorine atoms to organic molecules can alter their biological activity and potentially introduce cytotoxic effects. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Safety Data Sheets for other fluorinated tyrosine analogs indicate they can be hazardous, causing skin and eye irritation.
Q3: How can I determine the optimal concentration of this compound for my experiments?
It is recommended to perform a dose-response experiment to determine the concentration-dependent effects of this compound on your cell line. This typically involves treating cells with a range of concentrations of the compound and assessing cell viability or proliferation after a set incubation period. An MTT or similar cell viability assay is a common method for this purpose.
Q4: Can this compound be metabolized by cells?
The cellular uptake and metabolism of this compound have not been extensively studied. It is plausible that it is taken up by cells through amino acid transporters, similar to L-tyrosine. Once inside the cell, it can be charged to a tRNA and incorporated into proteins. The extent to which it is otherwise metabolized is unclear.
Troubleshooting Guides
Issue 1: Decreased Cell Viability or Proliferation After Treatment
Possible Cause: The concentration of this compound used is too high and is causing cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of concentrations (e.g., from low micromolar to millimolar) to identify the IC50 value (the concentration that inhibits 50% of cell growth).
-
Reduce Concentration: Based on the dose-response data, use a concentration that is well below the IC50 value for your experiments.
-
Optimize Incubation Time: Shorten the exposure time of the cells to the compound.
-
Check for Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed cell death is due to apoptosis.
Issue 2: Altered Protein Expression or Function
Possible Cause: The incorporation of this compound into proteins may be altering their structure, stability, or function.
Troubleshooting Steps:
-
Confirm Incorporation: Use techniques like mass spectrometry to confirm the incorporation of this compound into your protein of interest.
-
Functional Assays: Conduct functional assays to assess the activity of the protein containing the analog compared to the wild-type protein.
-
Structural Analysis: If possible, perform structural analysis (e.g., circular dichroism, NMR) to check for conformational changes.
-
Titrate the Analog: In some experimental setups, it may be possible to supplement the media with a mixture of L-tyrosine and this compound to control the level of incorporation.
Issue 3: Inconsistent Experimental Results
Possible Cause: Variability in the preparation of the this compound solution or inconsistent cell culture conditions.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare fresh stock solutions of this compound for each experiment, as the stability of the compound in solution over time may not be known.
-
Ensure Complete Dissolution: Ensure the compound is fully dissolved in the solvent before adding it to the cell culture medium.
-
Standardize Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Use Appropriate Controls: Always include untreated control cells and vehicle-treated control cells in your experiments.
Quantitative Data Summary
As no specific quantitative toxicity data for this compound is available, the following tables are provided as templates for researchers to summarize their own experimental findings.
Table 1: Template for IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., HEK293T | e.g., 48 | Enter your data | e.g., MTT Assay |
| e.g., HeLa | e.g., 48 | Enter your data | e.g., MTT Assay |
| e.g., A549 | e.g., 72 | Enter your data | e.g., XTT Assay |
Table 2: Template for Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| e.g., HEK293T | e.g., 100 | e.g., 24 | Enter your data |
| e.g., HEK293T | e.g., 500 | e.g., 24 | Enter your data |
| e.g., HeLa | e.g., 100 | e.g., 24 | Enter your data |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential interference of this compound in tyrosine metabolism.
Technical Support Center: Improving Yield of 2,3-Difluoro-L-tyrosine Labeled Proteins
Welcome to the technical support center for the incorporation of 2,3-Difluoro-L-tyrosine into recombinant proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve protein yields.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of proteins labeled with this compound.
Problem 1: Low or No Protein Expression
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Toxicity of this compound or its precursors | - Optimize Precursor Concentration: If synthesizing the amino acid in situ from precursors like 2,3-difluorophenol, ensure the concentration is not inhibitory to cell growth. For instance, for 2-fluorophenol, concentrations up to 3 mM in the growth medium do not significantly impede E. coli growth.[1] - Monitor Cell Viability: After adding this compound or its precursors, monitor the optical density (OD600) of the culture to check for bacteriostatic or bactericidal effects.[1] - Gradual Induction: Induce protein expression at a lower temperature (e.g., 18-25°C) over a longer period to reduce metabolic stress on the cells. |
| Inefficient Incorporation Machinery | - Optimize Plasmid Ratio: When using a two-plasmid system (one for the protein of interest and one for the aminoacyl-tRNA synthetase/tRNA pair), optimize the ratio of the two plasmids to ensure sufficient levels of the incorporation machinery.[2] - Use an Evolved Synthetase: Employ an aminoacyl-tRNA synthetase that has been specifically evolved for high efficiency and specificity for this compound. - Enhance tRNA Expression: Ensure robust expression of the orthogonal tRNA. Some systems utilize plasmids with multiple copies of the tRNA gene to increase its cellular concentration. |
| Suboptimal Expression Conditions | - Choice of Expression Host: Consider using a tyrosine auxotrophic E. coli strain, such as DL39(DE3), to reduce competition from endogenous tyrosine.[1] - Codon Optimization: Ensure the codon usage of your target gene is optimized for E. coli to enhance translation efficiency. - Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances protein expression with cell health. |
| Incorrect Protein Analysis | - Mass Spectrometry: Confirm the incorporation of this compound and the presence of the full-length protein using mass spectrometry. This can distinguish between no expression and the formation of truncated products. - Western Blot: Use an antibody specific to a tag on your protein (e.g., His-tag) to verify expression. |
Problem 2: High Proportion of Truncated Protein
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Competition with Release Factor 1 (RF1) | - Use RF1 Knockout/Knockdown Strains: Employ an E. coli strain where the gene for RF1 has been deleted or its expression is reduced. This minimizes the termination of translation at the amber (UAG) codon. - Increase Suppressor tRNA Levels: Overexpression of the orthogonal suppressor tRNA can help it outcompete RF1 for binding to the ribosome. |
| Low Concentration of Charged tRNA | - Increase this compound Concentration: Ensure an adequate supply of the unnatural amino acid in the growth medium. - Verify Synthetase Activity: Confirm that the aminoacyl-tRNA synthetase is active and efficiently charging the orthogonal tRNA with this compound. |
| Codon Context | - Modify Surrounding Codons: The nucleotide sequence immediately upstream and downstream of the amber codon can influence suppression efficiency. If possible, mutate these codons to sequences known to favor read-through. |
Problem 3: Protein Misfolding and Aggregation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Perturbation of Protein Structure | - Lower Expression Temperature: Reduce the induction temperature to slow down protein synthesis and allow more time for proper folding. - Co-express Chaperones: Overexpress molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the folding of the labeled protein. - Solubility Enhancing Tags: Fuse your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
| High Local Concentration of Unfolded Protein | - Reduce Induction Level: Use a lower concentration of the inducer to decrease the rate of protein production. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for proteins labeled with fluorinated tyrosines?
A1: The yield can vary significantly depending on the protein, the expression system, and the specific fluorinated tyrosine analog. For proteins labeled with 3-fluorotyrosine in a tyrosine auxotrophic E. coli strain (DL39(DE3)), yields are typically in the range of 5-15 mg/L.[1] This can be lower than the expression of the unlabeled protein.
Q2: How can I confirm the successful incorporation of this compound into my protein?
A2: The most definitive method is mass spectrometry. By analyzing the intact protein or digested peptides, you can determine the precise mass, which will confirm the incorporation of the unnatural amino acid. 19F-NMR can also be used to confirm the presence of the fluorinated amino acid in the purified protein.
Q3: Is this compound toxic to E. coli?
A3: While high concentrations of some unnatural amino acids or their precursors can be toxic, moderate concentrations are often well-tolerated. For example, the precursor 2-fluorophenol shows a bacteriostatic effect at 6 mM, but cultures with up to 3 mM grow at a similar rate to control cultures.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Which E. coli strain is best for expressing proteins with this compound?
A4: A tyrosine auxotrophic strain, such as DL39(DE3), is often a good choice as it prevents the misincorporation of natural tyrosine.[1] Alternatively, strains with a reduced or eliminated RF1, which competes with the suppressor tRNA at the amber stop codon, can improve the yield of the full-length labeled protein.
Q5: What is the purpose of using an orthogonal aminoacyl-tRNA synthetase/tRNA pair?
A5: An orthogonal synthetase/tRNA pair functions independently of the host cell's own translational machinery. The orthogonal tRNA is not recognized by any of the host's synthetases, and the orthogonal synthetase does not charge any of the host's tRNAs. This ensures that the unnatural amino acid is specifically incorporated only at the designated codon (usually an amber stop codon, UAG).
Experimental Protocols & Visualizations
Protocol: Optimizing Protein Expression with this compound
This protocol provides a general framework for optimizing the expression of a target protein labeled with this compound in E. coli.
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., DL39(DE3) or an RF1-deficient strain) with the plasmid encoding your gene of interest (with a UAG codon at the desired labeling site) and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
Plate on selective media and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of rich media (e.g., LB) with appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate a larger volume of minimal media supplemented with the necessary nutrients and antibiotics with the overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to the desired final concentration (e.g., 1 mM).
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Simultaneously, reduce the temperature to a range of 18-30°C.
-
-
Harvesting and Analysis:
-
Continue to grow the culture for 4-16 hours post-induction.
-
Harvest the cells by centrifugation.
-
Analyze a small aliquot of the cell lysate by SDS-PAGE and Western blot to assess expression levels.
-
Purify the protein using an appropriate method (e.g., affinity chromatography).
-
Confirm incorporation and purity using mass spectrometry.
-
Visualizations
Caption: Experimental workflow for producing this compound labeled proteins.
Caption: Troubleshooting logic for low protein yield.
Caption: Simplified pathway for unnatural amino acid incorporation.
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Site-Specific Incorporation of 2,3-Difluoro-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the misincorporation of tyrosine over the non-canonical amino acid 2,3-Difluoro-L-tyrosine (2,3-F2-Tyr) during protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tyrosine misincorporation when I want to incorporate this compound?
The primary cause is the native aminoacyl-tRNA synthetase for tyrosine (TyrRS) recognizing and charging the orthogonal tRNA with endogenous tyrosine. The native TyrRS has a high affinity for its cognate amino acid, tyrosine. If the engineered synthetase for 2,3-F2-Tyr is not highly specific or if the cellular concentration of tyrosine is significantly higher than that of 2,3-F2-Tyr, the native TyrRS can outcompete the engineered synthetase, leading to the misincorporation of tyrosine at the target site.
Q2: How does an engineered aminoacyl-tRNA synthetase (aaRS) prevent tyrosine misincorporation?
An engineered aaRS is designed to specifically recognize and bind to this compound, while having minimal to no affinity for tyrosine and other canonical amino acids.[1][2] This specificity is achieved through mutations in the amino acid binding pocket of the synthetase.[3] When paired with an orthogonal tRNA (a tRNA that is not recognized by any of the host cell's native synthetases), this engineered aaRS exclusively charges the orthogonal tRNA with 2,3-F2-Tyr.[4] This charged tRNA then delivers 2,3-F2-Tyr to the ribosome for incorporation into the growing polypeptide chain at a specific codon (typically an amber stop codon, UAG).[5][6]
Q3: What are the key components of a successful system for site-specific incorporation of this compound?
A robust system for incorporating 2,3-F2-Tyr with high fidelity consists of:
-
An Engineered Aminoacyl-tRNA Synthetase: Highly specific for 2,3-F2-Tyr.
-
An Orthogonal tRNA: Recognized only by the engineered synthetase.[4]
-
An Expression Vector: Containing the gene for the engineered synthetase, the orthogonal tRNA, and the target protein with an in-frame amber (UAG) codon at the desired incorporation site.[5]
-
An Appropriate Expression Host: Typically an E. coli strain optimized for recombinant protein expression.[2]
-
Optimized Expression Conditions: Including appropriate concentrations of 2,3-F2-Tyr, inducer, and optimal growth temperature.[1][7]
Q4: Can I use metabolic labeling to incorporate this compound?
Metabolic labeling is a method where a non-canonical amino acid is introduced into the growth medium and incorporated into proteins in place of a canonical amino acid.[8] While this can be used for some fluorinated tyrosines, it is not ideal for site-specific incorporation and can lead to the replacement of all tyrosine residues with 2,3-F2-Tyr, which may disrupt protein structure and function. For site-specific incorporation, the use of an engineered synthetase and an orthogonal tRNA is the preferred method.
Troubleshooting Guides
Issue 1: Low Yield of the Target Protein Containing this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Toxicity of 2,3-F2-Tyr | Lower the concentration of 2,3-F2-Tyr in the growth medium. Perform a dose-response experiment to find the optimal, non-toxic concentration. |
| Suboptimal Expression Temperature | Lower the induction temperature to 18-25°C to improve protein folding and solubility.[1][7] |
| Inappropriate Inducer Concentration | Optimize the concentration of the inducer (e.g., IPTG). High concentrations can sometimes lead to protein aggregation.[7] |
| Insufficient Engineered Synthetase Expression | Ensure the promoter driving the expression of the engineered synthetase is strong enough. Consider using a dual-plasmid system for independent control of synthetase and target protein expression. |
| Codon Usage | Optimize the codon usage of your target gene for the E. coli expression host.[2] |
Issue 2: High Levels of Tyrosine Misincorporation Detected by Mass Spectrometry
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Specificity of the Engineered Synthetase | If possible, use a more evolved or different engineered synthetase with higher specificity for 2,3-F2-Tyr. Perform a literature search for newly developed synthetases. |
| High Intracellular Tyrosine Concentration | Use a tyrosine auxotrophic E. coli strain to have better control over the intracellular tyrosine levels. Supplement the minimal media with a limited amount of tyrosine for initial cell growth, then switch to a tyrosine-free medium containing 2,3-F2-Tyr upon induction. |
| Suboptimal 2,3-F2-Tyr Concentration | Increase the concentration of 2,3-F2-Tyr in the medium to outcompete any residual tyrosine. Be mindful of potential toxicity (see Issue 1). |
| Leaky Expression of the Target Protein | Use a tightly regulated promoter for the expression of your target protein to prevent its synthesis before the addition of 2,3-F2-Tyr. |
Experimental Protocols
General Protocol for Site-Specific Incorporation of this compound
This protocol provides a general framework. Optimization of specific conditions is highly recommended.
-
Plasmid Preparation:
-
Co-transform the expression host (E. coli BL21(DE3) or a tyrosine auxotroph) with two plasmids:
-
pEVOL-2,3-F2-Tyr: Containing the gene for the engineered 2,3-F2-TyrRS and the orthogonal tRNA.
-
pET-TargetGene-TAG: Containing your gene of interest with an amber (TAG) codon at the desired site of incorporation.
-
-
-
Cell Culture and Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of minimal medium (supplemented with antibiotics) with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation and resuspend them in 1 L of fresh minimal medium containing antibiotics, 1 mM this compound, and the appropriate inducer for the engineered synthetase (e.g., arabinose).
-
Induce the expression of the target protein with the appropriate inducer (e.g., 0.5 mM IPTG).
-
Incubate the culture at a lower temperature (e.g., 20°C) overnight with shaking.
-
-
Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Analyze the purified protein for the incorporation of 2,3-F2-Tyr using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[6][9][10]
-
Visualizations
Caption: Experimental workflow for the site-specific incorporation of this compound.
Caption: Logic of preventing tyrosine misincorporation using an engineered orthogonal system.
References
- 1. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 2. genscript.com [genscript.com]
- 3. addgene.org [addgene.org]
- 4. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. mdpi.com [mdpi.com]
Stability issues of 2,3-Difluoro-L-tyrosine in growth media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-Difluoro-L-tyrosine in growth media for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially related to its stability in growth media.
Q1: I am observing lower than expected incorporation of this compound into my protein of interest. What could be the cause?
A1: Lower than expected incorporation can stem from several factors, with the stability of this compound in your growth media being a primary suspect. Over time, the concentration of the available amino acid may decrease due to degradation.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is properly prepared and stored. It is recommended to prepare fresh stock solutions and store them at -20°C or lower in small aliquots to minimize freeze-thaw cycles.
-
Assess Media Stability: The stability of this compound can be influenced by media components, pH, light exposure, and temperature. Consider performing a stability study to determine the half-life of the compound in your specific growth medium (see Experimental Protocols section).
-
Optimize Supplementation Strategy: If stability is an issue, consider supplementing the media with this compound at multiple time points during cell culture rather than a single initial addition. This ensures a more consistent supply of the amino acid.
-
Rule out other factors: Confirm that the expression system is functioning correctly and that other essential nutrients are not limiting.
dot
Caption: Troubleshooting workflow for low incorporation of this compound.
Q2: My cell culture is showing unexpected toxicity or altered phenotype after the addition of this compound.
A2: While fluorinated amino acids are generally well-tolerated, unexpected cellular responses could be due to the degradation of this compound into potentially cytotoxic byproducts.
Troubleshooting Steps:
-
Investigate Potential Degradation: The aromatic ring of tyrosine is susceptible to oxidation. The presence of two fluorine atoms can alter the electron density of the ring, potentially influencing its reactivity. Degradation could be initiated by reactive oxygen species (ROS) in the media or by light exposure.
-
Minimize Light Exposure: Protect your media from light by using amber bottles or covering the culture vessels with aluminum foil. Photodegradation can lead to the formation of unknown and potentially harmful compounds.
-
Consider Antioxidant Supplementation: The addition of a mild, cell-compatible antioxidant, such as N-acetylcysteine, to the growth media could help mitigate oxidative degradation of the amino acid.
-
Perform a Dose-Response Toxicity Assay: Determine the concentration at which this compound or its potential degradants become toxic to your specific cell line.
dot
Caption: Logic diagram for troubleshooting unexpected cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: Due to the low solubility of L-tyrosine and its analogs in neutral aqueous solutions, it is recommended to dissolve this compound in a small amount of 1N HCl and then dilute with water or your desired buffer to the final concentration. Alternatively, dissolving in a compatible organic solvent like DMSO is also an option, but ensure the final concentration of the organic solvent in your culture medium is non-toxic to your cells.
Q2: How should I store the this compound powder and stock solutions?
A2: The solid powder should be stored at -20°C in a desiccated environment. Stock solutions should be filter-sterilized, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.
Q3: Are there any known incompatibilities of this compound with common growth media components?
A3: There is limited specific data on the incompatibilities of this compound. However, like standard L-tyrosine, it can be susceptible to oxidation, which may be accelerated by the presence of metal ions (e.g., copper) and high levels of reactive oxygen species.[1] It is good practice to prepare media with this compound fresh whenever possible.
Q4: What are the potential degradation pathways for this compound in growth media?
A4: While specific studies on this compound are scarce, potential degradation pathways can be inferred from the chemistry of tyrosine. These may include:
-
Oxidation: The phenolic ring can be oxidized, potentially leading to the formation of hydroxylated or cross-linked species.[2][3]
-
Photodegradation: Exposure to light, especially UV, can induce degradation of aromatic amino acids.[4]
-
Microbial Degradation: If the culture becomes contaminated, bacteria could potentially metabolize the amino acid. Studies on other fluorinated amino acids have shown that microbial degradation can occur.[5]
dot
Caption: Potential degradation pathways for this compound.
Quantitative Data Summary
The stability of this compound will vary depending on the specific growth medium and conditions. The following table provides a template for how to present stability data.
| Media Type | Temperature (°C) | Light Condition | Half-life (t½) in hours |
| DMEM | 37 | Dark | Data to be determined |
| DMEM | 37 | Ambient Light | Data to be determined |
| RPMI-1640 | 37 | Dark | Data to be determined |
| RPMI-1640 | 37 | Ambient Light | Data to be determined |
| Chemically Defined | 37 | Dark | Data to be determined |
| Chemically Defined | 37 | Ambient Light | Data to be determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Growth Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Your specific cell-free growth medium
-
Sterile, conical tubes (amber or covered with foil)
-
Incubator set to the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
Internal standard (e.g., a stable, non-related amino acid or small molecule)
2. Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
Spike the cell-free growth medium with this compound to your final working concentration. Also, add the internal standard at a fixed concentration.
-
Aliquot the supplemented medium into sterile, covered tubes.
-
Place the tubes in an incubator at the desired temperature.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube.
-
Immediately analyze the sample by HPLC to determine the concentration of this compound relative to the internal standard.
-
For samples that cannot be analyzed immediately, store them at -80°C.
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound in your medium under the tested conditions.
dot
References
Technical Support Center: Troubleshooting Poor 19F NMR Signal from Labeled Proteins
Welcome to the technical support center for 19F NMR of labeled proteins. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 19F NMR signal-to-noise ratio poor?
A poor signal-to-noise (S/N) ratio in 19F NMR of labeled proteins can stem from several factors, ranging from sample-related issues to hardware and experimental parameters. Common culprits include low protein concentration, inefficient labeling, protein aggregation, and suboptimal NMR acquisition parameters. The high sensitivity of the 19F nucleus can be compromised by line broadening effects, which are influenced by the protein's size and dynamics.[1][2][3]
Q2: How can I confirm that my protein is correctly labeled with the 19F probe?
Efficient incorporation of the fluorinated amino acid is crucial for a strong NMR signal. Low labeling efficiency can lead to heterogeneous samples and complicated spectra.[1]
Verification Methods:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a definitive method to confirm the incorporation of the 19F-labeled amino acid and to assess the labeling efficiency. The mass of the labeled protein will increase by a specific amount for each incorporated fluorine atom.[1]
-
1D 19F NMR Spectrum: The presence of sharp signals in the 19F NMR spectrum can sometimes indicate small molecule impurities or protein degradation products, while broad resonances are characteristic of a folded protein.[1]
Q3: Could protein aggregation be the cause of my poor 19F NMR signal?
Yes, protein aggregation is a significant cause of poor or even absent 19F NMR signals. When proteins aggregate, the rotational correlation time increases dramatically, leading to severe line broadening and loss of signal.[1][4] In some cases, complete signal loss can occur due to precipitation.[1]
How to check for aggregation:
-
Visual Inspection: Check the sample for visible precipitates.
-
Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in the solution.
-
1H-15N HSQC: For 15N-labeled proteins, a comparison of the 1H-15N HSQC spectrum before and after 19F labeling can reveal structural perturbations or aggregation.[5]
Q4: What is the impact of the NMR probe on signal quality?
The type of NMR probe used significantly impacts signal sensitivity.
-
Cryoprobes: These probes have their internal electronics cooled to cryogenic temperatures, which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of 3 to 5 compared to room temperature probes.[6][7][8][9] This is highly advantageous for detecting weak signals from low-concentration protein samples.[1][10]
-
Probe Tuning and Matching: It is critical to properly tune and match the NMR probe for each sample, especially for samples with high ionic strength.[11] Improper tuning leads to inefficient power transfer and signal reception, resulting in a loss of sensitivity and incorrect pulse calibrations.[12]
Q5: How do I optimize my 19F NMR acquisition parameters?
Optimizing acquisition parameters is key to maximizing signal.
-
Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio, which scales with the square root of the number of scans.[6]
-
Recycle Delay (d1): The recycle delay should be set to at least 1.5 times the longest T1 relaxation time of the 19F nuclei to ensure complete relaxation and avoid signal saturation.
-
Pulse Widths: Calibrating the 90-degree pulse width for your specific sample and probe is essential for optimal excitation.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of a Poor 19F NMR Signal
This guide provides a systematic workflow to identify the root cause of a weak or absent 19F NMR signal.
Caption: Troubleshooting workflow for poor 19F NMR signal.
Guide 2: Experimental Protocols
-
Expression and Labeling:
-
Express the protein in a suitable host (e.g., E. coli).
-
For biosynthetic labeling, use a growth medium depleted of the corresponding natural amino acid and supplement it with the desired 19F-labeled amino acid.[13][14]
-
Fractional labeling (e.g., 60-76% enrichment) can sometimes improve spectral resolution by reducing line broadening associated with full incorporation.[14][15]
-
-
Purification:
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Confirm protein purity and integrity using SDS-PAGE.
-
-
Buffer Exchange and Concentration:
-
Exchange the protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) with a defined pH and salt concentration.
-
Concentrate the protein to the desired concentration (typically in the low to mid-micromolar range, e.g., 25-100 µM).[1]
-
Add D₂O to the final sample (typically 5-10%) for the spectrometer lock.
-
-
Final Sample Check:
-
Centrifuge the sample to remove any precipitates before transferring it to the NMR tube.
-
-
Insert Sample and Lock:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the D₂O signal.
-
-
Tune and Match the Probe:
-
Shim the Magnet:
-
Shim the magnetic field to optimize homogeneity and obtain narrow linewidths.
-
-
Set Acquisition Parameters:
-
o1p (center of the spectrum): Set the spectral center based on the expected chemical shift range of your 19F label.
-
sw (spectral width): Ensure the spectral width is large enough to encompass all expected signals. The 19F chemical shift range is large.[3][17]
-
ns (number of scans): Start with a moderate number of scans (e.g., 1024) and increase as needed for better S/N.
-
d1 (recycle delay): Set to at least 1.5 times the estimated T1 of your 19F nuclei.
-
p1 (90-degree pulse width): Use a calibrated 90-degree pulse width.
-
-
Acquire Data:
-
Start the acquisition.
-
-
Process Data:
-
Apply a suitable window function (e.g., exponential multiplication for S/N enhancement).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Data Tables
Table 1: Common Causes of Poor 19F NMR Signal and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Signal or Very Weak Signal | Low protein concentration | Concentrate the sample. Use a cryoprobe for enhanced sensitivity.[1][6] |
| Inefficient labeling | Verify labeling efficiency with mass spectrometry. Optimize expression and labeling protocol.[1] | |
| Protein precipitation/aggregation | Centrifuge sample. Optimize buffer conditions (pH, salt). Lower protein concentration.[1][4] | |
| Incorrect probe tuning | Re-tune and match the probe for the specific sample.[11][12] | |
| Incorrect acquisition parameters | Ensure correct spectral center (o1p) and width (sw). Calibrate pulse widths. | |
| Broad Resonances | Protein aggregation | See "Protein precipitation/aggregation" above. |
| High molecular weight | Use a higher field spectrometer. Consider TROSY-based experiments if applicable. | |
| Chemical exchange | Vary the temperature to see if the exchange rate can be shifted into the fast or slow exchange regime. | |
| High level of fluorination | Consider fractional labeling (60-76%) to reduce line broadening.[14][15] | |
| Artifacts or Unexpected Signals | Small molecule impurities | Check sample purity. Sharp signals may indicate impurities or degradation products.[1] |
| Teflon contamination from probe | Many probes have a Teflon component that can give a background 19F signal.[18] |
Table 2: Comparison of NMR Probes for 19F Detection
| Probe Type | Typical S/N Enhancement (vs. Room Temp) | Key Advantages | Considerations |
| Room Temperature Probe | 1x (Baseline) | Lower cost, simpler maintenance. | Lower sensitivity, requires higher sample concentrations or longer acquisition times. |
| Cryoprobe | 3-5x | Significantly higher sensitivity, enables studies on lower concentration samples and larger proteins.[6][8][9] | Higher cost, requires regular maintenance (liquid nitrogen or helium).[7] |
Signaling Pathways and Logical Relationships
The relationship between various experimental factors and the final signal quality can be visualized as follows:
Caption: Factors influencing 19F NMR signal quality.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. Cryoprobe - NMR Wiki [nmrwiki.org]
- 8. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 9. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. University of Ottawa NMR Facility Blog: Tuning Problems for Samples of High Ionic Strength [u-of-o-nmr-facility.blogspot.com]
- 12. What happens if NMR probe is not perfectly tuned/matched? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 13. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Probe Tuning [emory.edu]
- 17. 1D 19F [2210pc.chem.uic.edu]
- 18. Beginners question: checking probe and multinulear ability in Bruker machines - NMR Wiki Q&A Forum [qa.nmrwiki.org]
Technical Support Center: Overcoming Expression Challenges with Fluorinated Amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the expression of proteins containing fluorinated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of incorporating fluorinated amino acids into proteins?
Incorporating fluorinated amino acids can significantly enhance protein properties. The primary benefits include:
-
Increased Stability: Fluorination of hydrophobic amino acids generally increases the thermodynamic stability of proteins against heat and chemical denaturants.[1][2][3] This is largely attributed to the increase in buried hydrophobic surface area upon fluorination.[1][2]
-
Improved Folding: In some cases, fluorine can act as a "superfolder," accelerating the protein folding process. For instance, fluorinated analogs in collagen can lower the kinetic barrier to cis/trans isomerization, aiding in the formation of the required all-trans conformation.[4]
-
Enhanced Biological Activity: Fluorination can modulate intermolecular forces, potentially enhancing the binding of a peptide or protein to its biological target.[4]
-
Resistance to Proteolysis: The incorporation of fluorinated amino acids can make peptides and proteins more resistant to degradation by proteases.[5]
-
Probes for NMR Spectroscopy: The ¹⁹F nucleus is an excellent probe for NMR spectroscopy, allowing for the study of protein structure, dynamics, and interactions with minimal background interference.[6][7]
Q2: What are the common methods for incorporating fluorinated amino acids into proteins?
There are three main strategies for incorporating fluorinated amino acids into proteins:
-
Biosynthetic Incorporation: This method involves growing auxotrophic bacterial strains (unable to synthesize a specific natural amino acid) in a medium where the natural amino acid is replaced by its fluorinated analog.[5] This leads to the global substitution of that amino acid throughout the protein.
-
Site-Specific Incorporation (Amber Stop Codon Suppression): This technique allows for the insertion of a fluorinated amino acid at a specific site in the protein. It utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and the amber stop codon (UAG).[8][9][10]
-
Chemical Synthesis: For smaller proteins and peptides, solid-phase peptide synthesis (SPPS) or native chemical ligation (NCL) can be used to incorporate fluorinated amino acids with high precision.[11]
Q3: Which expression systems are suitable for producing proteins with fluorinated amino acids?
Both prokaryotic and eukaryotic expression systems can be used:
-
Escherichia coli: E. coli is a widely used and cost-effective system for both biosynthetic and site-specific incorporation of fluorinated amino acids.[9]
-
Mammalian Cells: Mammalian expression systems, such as HEK293 cells, are increasingly being used, especially for complex proteins that require post-translational modifications. These systems can be adapted for both global and site-specific incorporation.[6][8][12]
Troubleshooting Guides
Problem 1: Low Protein Yield
Low expression levels are a common issue when working with fluorinated amino acids.
| Possible Cause | Troubleshooting Strategy | Experimental Details |
| Toxicity of the fluorinated amino acid | Optimize the concentration of the fluorinated amino acid in the growth medium. Perform a dose-response experiment to find the optimal concentration that balances incorporation efficiency and cell viability. | For E. coli, test a range of concentrations from 50 µM to 1 mM. For mammalian cells, start with lower concentrations (e.g., 10-100 µM). |
| Suboptimal induction conditions | Adjust the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the temperature and extending the induction time can sometimes improve protein folding and yield.[13] | For E. coli, try inducing with a lower IPTG concentration (e.g., 0.1-0.5 mM) at a reduced temperature (16-20°C) for a longer period (16-24 hours).[13] |
| Codon bias | If expressing a protein from a different organism, optimize the codon usage of your gene for the expression host.[13] Many commercial services are available for gene synthesis with codon optimization. | For expression in E. coli, use strains that supply tRNAs for rare codons, such as BL21(DE3)-RIL or Rosetta(DE3). |
| Inefficient tRNA/synthetase pair (for site-specific incorporation) | Screen different orthogonal tRNA/synthetase pairs for better incorporation efficiency. Some pairs may be more efficient for specific fluorinated amino acids.[14] | Co-transform cells with the plasmid for your protein of interest and different plasmids expressing various tRNA/synthetase pairs (e.g., pEVOL, pSUPAR).[15] |
Problem 2: Poor Incorporation Efficiency of the Fluorinated Amino Acid
Even with detectable protein expression, the incorporation of the fluorinated amino acid might be low.
| Possible Cause | Troubleshooting Strategy | Experimental Details |
| Competition with the natural amino acid | For biosynthetic incorporation, ensure the complete removal of the corresponding natural amino acid from the growth medium. Use auxotrophic strains. For site-specific incorporation, ensure the fluorinated amino acid is in excess. | Use minimal media for expression. For auxotrophic E. coli strains, thoroughly wash the cells before transferring them to the expression medium containing the fluorinated amino acid. |
| Low activity of the aminoacyl-tRNA synthetase | Increase the expression level of the orthogonal synthetase. | Use a stronger promoter for the synthetase gene or increase the copy number of the plasmid carrying the synthetase gene. |
| Degradation of the fluorinated amino acid | Some fluorinated amino acids might be unstable in the culture medium. | Prepare fresh solutions of the fluorinated amino acid before use. Check for degradation products in the medium over time using techniques like HPLC. |
| Inefficient transport into the cell | Increase the concentration of the fluorinated amino acid in the medium. | While increasing the concentration, monitor for toxicity effects as described in the "Low Protein Yield" section. |
Problem 3: Protein Misfolding and Aggregation (Inclusion Bodies)
The presence of the fluorinated amino acid can sometimes disrupt proper protein folding.
| Possible Cause | Troubleshooting Strategy | Experimental Details |
| Disruption of hydrophobic core packing | If possible, choose fluorinated amino acids that closely mimic the size and shape of the natural amino acid they are replacing.[1][2] | For example, trifluoroleucine is a good substitute for leucine. |
| High expression rate leading to misfolding | Lower the expression rate by reducing the induction temperature and inducer concentration.[13] | Express the protein at 16-20°C with a lower concentration of IPTG (e.g., 0.1 mM). |
| Lack of appropriate chaperones | Co-express molecular chaperones to assist in proper protein folding. | Co-transform cells with plasmids encoding chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE. |
| Formation of inclusion bodies | If inclusion bodies form, they can sometimes be solubilized and the protein refolded. | Isolate inclusion bodies by centrifugation, solubilize them in strong denaturants (e.g., 8 M urea or 6 M guanidine hydrochloride), and then refold the protein by dialysis or rapid dilution into a refolding buffer. |
Experimental Protocols & Workflows
General Workflow for Site-Specific Incorporation in E. coli
This workflow outlines the key steps for incorporating a fluorinated amino acid at a specific site in a target protein using the amber suppression method.
Signaling Pathway for Amber Codon Suppression
This diagram illustrates the molecular mechanism of incorporating an unnatural amino acid at an amber stop codon.
This technical support guide provides a starting point for troubleshooting common issues. Successful expression of proteins with fluorinated amino acids often requires empirical optimization of multiple parameters. Careful experimental design and systematic troubleshooting are key to achieving high yields of correctly folded and functional fluorinated proteins.
References
- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 10. Efficient incorporation of unnatural amino acids into proteins in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. biochemistry.ucla.edu [biochemistry.ucla.edu]
Validation & Comparative
Confirming 2,3-Difluoro-L-tyrosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the precise engineering of proteins, the successful incorporation of non-canonical amino acids (ncAAs) is a critical checkpoint. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for verifying the site-specific integration of 2,3-Difluoro-L-tyrosine, a fluorinated analog of tyrosine, into a target protein. Detailed experimental protocols and a quantitative performance overview are presented to aid in selecting the most appropriate analytical strategy.
The deliberate incorporation of ncAAs like this compound offers a powerful tool to introduce novel chemical functionalities, probes, and therapeutic properties into proteins. However, the fidelity of this process must be rigorously confirmed. Mass spectrometry (MS) stands out as the gold standard for this purpose, providing definitive evidence of incorporation and precise localization. This guide will delve into the specifics of a bottom-up proteomics workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare its performance with two alternative methods: fluorescence-based detection and Edman degradation.
Method Comparison: A Quantitative Overview
The choice of analytical method depends on various factors, including the required level of confirmation, sample availability, and desired throughput. The following table summarizes the key performance metrics of the three techniques discussed in this guide.
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Detection | Edman Degradation |
| Confirmation Level | Definitive (mass confirmation) | Indirect (relies on fluorophore) | Definitive (sequential degradation) |
| Sensitivity | High (femtomole to attomole) | Very High (picomole to femtomole) | Moderate (picomole) |
| Specificity | High (mass accuracy and fragmentation) | Moderate (potential for background fluorescence) | High (sequential amino acid identification) |
| Throughput | High | High | Low |
| Quantitative Capability | Yes (label-free or labeled) | Yes (relative quantification) | Limited |
| Instrumentation | Specialized (LC-MS/MS system) | Common (fluorometer/plate reader) | Specialized (protein sequencer) |
| Expertise Required | High | Moderate | Moderate |
Mass Spectrometry Analysis: The Definitive Approach
The bottom-up proteomics approach using LC-MS/MS provides unambiguous confirmation of this compound incorporation by identifying the mass shift in tryptic peptides containing the ncAA.
Experimental Protocol: Bottom-Up Proteomics for this compound Confirmation
1. Protein Extraction and Purification:
-
Lyse cells expressing the protein of interest containing this compound.
-
Purify the target protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography) to remove contaminants.
2. In-Solution Tryptic Digestion:
-
Denature the purified protein (e.g., using 8 M urea or 0.1% RapiGest SF).
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) at a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
3. Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with MS analysis.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the peptides using a C18 reversed-phase column with a gradient of increasing acetonitrile concentration.
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
5. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with a modification corresponding to the mass difference between tyrosine and this compound (+36.0 Da).
-
Utilize proteomics software (e.g., MaxQuant, Proteome Discoverer, or similar) to identify peptides containing the modification.
-
Manually validate the MS/MS spectra of the identified peptides to confirm the presence of fragment ions consistent with the incorporation of this compound.
Alternative Methods for Incorporation Analysis
While mass spectrometry provides the most detailed information, other techniques can offer valuable, often higher-throughput, initial screening or complementary data.
Fluorescence-Based Detection
This method relies on the intrinsic fluorescence of certain ncAAs or the use of fluorescently tagged ncAAs. While this compound itself is not strongly fluorescent, this section outlines a general protocol for a fluorescent ncAA.
1. Protein Expression and Purification:
-
Express and purify the target protein containing the fluorescent ncAA as described for the mass spectrometry protocol.
2. Fluorescence Measurement:
-
Prepare a series of dilutions of the purified protein in a suitable buffer (e.g., PBS).
-
Measure the fluorescence intensity of each dilution using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorescent ncAA.
-
As a control, measure the fluorescence of the wild-type protein (without the ncAA) to assess background fluorescence.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of protein concentration.
-
A linear relationship between fluorescence and concentration, with significantly higher signal compared to the wild-type control, indicates the incorporation of the fluorescent ncAA.
Edman Degradation
Edman degradation is a classic protein sequencing technique that sequentially removes amino acids from the N-terminus of a protein or peptide.[2] This method can be used to confirm the incorporation of this compound if it is located at or near the N-terminus of the protein.
1. Protein Purification and Sample Preparation:
-
Purify the target protein to a high degree of homogeneity.
-
If the protein is large, it may need to be fragmented into smaller peptides using chemical or enzymatic cleavage.
-
The protein or peptide sample is immobilized on a solid support (e.g., a PVDF membrane).
2. Automated Edman Sequencing:
-
The immobilized sample is loaded into an automated protein sequencer.
-
The N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC).
-
The derivatized amino acid is cleaved from the peptide chain using trifluoroacetic acid.
-
The released amino acid derivative (PTH-amino acid) is extracted and identified by HPLC.
-
This cycle is repeated to identify the subsequent amino acids in the sequence.
3. Data Analysis:
-
The HPLC chromatograms for each cycle are analyzed to identify the PTH-amino acid.
-
The retention time of the PTH-derivative of this compound would need to be established using a standard.
-
Confirmation of incorporation is achieved when the expected cycle number reveals the PTH-2,3-Difluoro-L-tyrosine derivative.
Conclusion
The confirmation of ncAA incorporation is a non-negotiable step in protein engineering. Mass spectrometry, specifically LC-MS/MS, offers the most robust and definitive method for confirming the incorporation and localization of this compound. While fluorescence-based methods and Edman degradation have their merits in specific contexts, particularly for high-throughput screening and N-terminal sequencing, respectively, they do not provide the same level of comprehensive and unambiguous data as mass spectrometry. The choice of method should be guided by the specific experimental needs, available resources, and the desired level of analytical rigor.
References
A Comparative NMR Analysis of 2,3-Difluoro-L-tyrosine and 3,5-Difluoro-L-tyrosine for Researchers
A head-to-head comparison of the nuclear magnetic resonance (NMR) characteristics of 2,3-Difluoro-L-tyrosine and 3,5-Difluoro-L-tyrosine reveals distinct spectral signatures that are critical for their application as probes in biochemical and pharmaceutical research. This guide provides a detailed analysis of their ¹H, ¹³C, and ¹⁹F NMR spectra, outlines experimental protocols for data acquisition, and explores their utility in studying signaling pathways.
The strategic placement of fluorine atoms on the tyrosine ring significantly influences the electronic environment of the molecule, leading to distinguishable NMR profiles for this compound and 3,5-Difluoro-L-tyrosine. These differences are instrumental for researchers leveraging ¹⁹F NMR to study protein structure, dynamics, and ligand binding, as the fluorine nucleus serves as a sensitive reporter of its local environment.
NMR Data Comparison
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| This compound | α-H | ~4.0 | dd | J(Hα, Hβ) ≈ 5-8 |
| β-H | ~3.1-3.3 | m | ||
| H-5 | ~7.0 | m | ||
| H-6 | ~6.8 | m | ||
| 3,5-Difluoro-L-tyrosine | α-H | ~4.0 | t | J(Hα, Hβ) ≈ 6 |
| β-H | ~3.2 | d | J(Hβ, Hα) ≈ 6 | |
| H-2, H-6 | ~6.9 | d | J(H,F) ≈ 7 |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) | J(C,F) (Hz) |
| This compound | C-1 (Cα) | ~55 | |
| C-2 (Cβ) | ~36 | ||
| C-3 (Ar) | ~140-150 (d) | ¹J(C,F) ≈ 240-250 | |
| C-4 (Ar) | ~115-125 (dd) | ||
| C-5 (Ar) | ~120-130 (d) | ||
| C-6 (Ar) | ~110-120 (d) | ||
| C=O | ~173 | ||
| 3,5-Difluoro-L-tyrosine | C-1 (Cα) | ~55 | |
| C-2 (Cβ) | ~37 | ||
| C-3, C-5 (Ar) | ~150-160 (d) | ¹J(C,F) ≈ 245 | |
| C-4 (Ar) | ~140-150 (t) | ²J(C,F) ≈ 10-15 | |
| C-1' (Ar) | ~125 (t) | ||
| C-2', C-6' (Ar) | ~110-115 (d) | ||
| C=O | ~172 |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Fluorine | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| This compound | F-2 | Expected downfield | m | |
| F-3 | Expected upfield | m | ||
| 3,5-Difluoro-L-tyrosine | F-3, F-5 | ~ -125 to -135 | t | J(F,H) ≈ 7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, and temperature.
Experimental Protocols
Acquiring high-quality NMR data is crucial for the accurate interpretation of molecular structures and interactions. Below is a general protocol for the NMR analysis of fluorinated amino acids.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the fluorinated tyrosine analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the experimental requirements. For quantitative NMR, a known amount of an internal standard should be added.[1][2]
-
pH Adjustment: For aqueous samples, adjust the pH of the solution using dilute DCl or NaOD to ensure consistency and to study pH-dependent chemical shift changes. A pH of 12 has been shown to minimize signal overlap for aromatic amino acids.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR of small molecules. These may need to be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Number of Scans: 64 to 256.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Reference: An external reference such as CFCl₃ is often used.
-
Application in Signaling Pathways
Fluorinated tyrosine analogs are valuable tools for probing the mechanisms of enzymes involved in cell signaling, particularly protein kinases and phosphatases. The fluorine atoms act as sensitive reporters of the local electrostatic environment, allowing researchers to monitor conformational changes and binding events.
Probing Protein Tyrosine Phosphatases (PTPs)
3,5-Difluoro-L-tyrosine has been utilized in the study of protein tyrosine phosphatases (PTPs), a family of enzymes crucial for regulating cellular signaling pathways. For instance, it can be incorporated into peptide substrates to investigate the substrate specificity and catalytic mechanism of PTPs like PTP1B, a key regulator in insulin and leptin signaling. The altered pKa of the phenolic proton in 3,5-difluorotyrosine can influence its interaction with the active site of the phosphatase, providing insights into the enzyme's catalytic machinery.
Investigating Protein Kinases
While specific literature on the use of this compound in kinase signaling is less common, fluorinated tyrosines in general are employed to study the mechanisms of protein kinases like Src. By incorporating these analogs into kinase substrates or the kinases themselves, researchers can use ¹⁹F NMR to monitor phosphorylation events and the associated conformational changes. The distinct chemical shifts of the fluorine nuclei can report on the phosphorylation state of the tyrosine residue.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative ^1H NMR Spectroscopy with Internal Standard Method | Semantic Scholar [semanticscholar.org]
A Comparative Guide: 2,3-Difluoro-L-tyrosine versus 3-Fluoro-L-tyrosine in Research and Development
In the landscape of non-canonical amino acids, fluorinated tyrosine analogs have emerged as powerful tools for researchers in chemical biology, drug discovery, and materials science. Among these, 3-Fluoro-L-tyrosine has been a popular choice for introducing a fluorine probe into peptides and proteins. However, the vicinally substituted analog, 2,3-Difluoro-L-tyrosine, presents a unique set of properties that can offer distinct advantages for specific applications. This guide provides an objective comparison of these two fluorinated amino acids, supported by available data and experimental insights, to aid researchers in selecting the optimal tool for their studies.
Physicochemical Properties: A Tale of Two Fluorination Patterns
| Property | 3-Fluoro-L-tyrosine | This compound (Predicted) | L-Tyrosine (for reference) |
| Molecular Formula | C₉H₁₀FNO₃ | C₉H₉F₂NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 199.18 g/mol | 217.17 g/mol | 181.19 g/mol |
| pKa (Phenolic OH) | ~9.48[1] | Expected to be < 9.48 | ~10.1 |
Table 1: Comparison of the physicochemical properties of 3-Fluoro-L-tyrosine, this compound, and L-Tyrosine.
This difference in acidity can be a critical factor in studies of enzyme mechanisms or protein-ligand interactions where the protonation state of the tyrosine hydroxyl group plays a key role. The lower pKa of this compound would result in a higher population of the tyrosinate form at physiological pH, which could be advantageous for mimicking phosphotyrosine or for use in pH-sensitive probes.
Advantages in Protein Science and Drug Development
The distinct substitution pattern of this compound can translate into several advantages in the study and engineering of proteins and peptides.
Enhanced Stability and Altered Conformation: The introduction of vicinal fluorine atoms can have a more pronounced effect on the local conformational preferences of the amino acid side chain and the peptide backbone compared to a single fluorine substitution. While specific studies on this compound are limited, research on other fluorinated amino acids suggests that such modifications can influence protein stability and folding. The unique steric and electronic effects of the two adjacent fluorine atoms may be leveraged to create peptides with enhanced proteolytic resistance or to stabilize specific secondary structures.
Unique Spectroscopic Probes: The 19F NMR signal is highly sensitive to the local chemical environment. The two distinct fluorine signals in this compound, with their characteristic J-coupling, can provide more detailed information about the structure and dynamics of a protein compared to the single signal from 3-Fluoro-L-tyrosine. This makes this compound a potentially more powerful probe for studying protein folding, conformational changes, and interactions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fluorinated Tyrosines
The incorporation of both this compound and 3-Fluoro-L-tyrosine into peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The commercially available Fmoc-protected versions of these amino acids (e.g., Fmoc-2,3-difluoro-L-tyrosine and Fmoc-3-fluoro-L-tyrosine) can be used directly in automated or manual synthesizers.
General Coupling Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
-
Amino Acid Coupling: Activate the Fmoc-protected fluorinated tyrosine (e.g., Fmoc-2,3-difluoro-L-tyrosine) using a suitable coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis of Fluorinated Tyrosines
While chemical synthesis is the primary route for obtaining these non-canonical amino acids, enzymatic methods offer a greener and potentially more stereoselective alternative. Enzymes such as tyrosine phenol-lyase (TPL) can be used to synthesize fluorinated tyrosine analogs from the corresponding fluorinated phenols.
General Enzymatic Synthesis Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the fluorinated phenol (e.g., 2,3-difluorophenol or 3-fluorophenol), pyruvate, and an ammonium source in a suitable buffer.
-
Enzyme Addition: Add purified tyrosine phenol-lyase to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC.
-
Purification: Once the reaction is complete, purify the fluorinated L-tyrosine from the reaction mixture using methods like ion-exchange chromatography.
Conclusion
While 3-Fluoro-L-tyrosine remains a valuable and widely used tool, this compound offers unique properties that can provide significant advantages in specific research contexts. Its predicted lower pKa and the potential for more nuanced conformational and electronic effects make it a compelling alternative for researchers seeking to fine-tune the properties of peptides and proteins. The availability of its Fmoc-protected form facilitates its incorporation into synthetic peptides, opening the door for more detailed investigations into its impact on protein structure, stability, and function. As research into fluorinated amino acids continues to expand, a deeper understanding of the distinct benefits of different fluorination patterns will undoubtedly emerge, further enriching the molecular toolkit available to the scientific community.
References
Unveiling Protein Architecture: A Comparative Guide to Validating Structures with 2,3-Difluoro-L-tyrosine Substitution
For researchers, scientists, and drug development professionals, the precise validation of protein structure following the incorporation of non-canonical amino acids is paramount. This guide provides an objective comparison of key biophysical techniques used to assess the structural integrity of proteins after the substitution of L-tyrosine with 2,3-Difluoro-L-tyrosine. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the structural and functional implications of this modification.
The substitution of natural amino acids with fluorinated analogs like this compound offers a powerful tool for probing protein structure, function, and dynamics. The unique properties of fluorine, including its high electronegativity and small van der Waals radius, can introduce minimal steric perturbation while significantly altering the electronic environment. Validating the impact of such substitutions is crucial for interpreting experimental results and advancing drug discovery efforts. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Thermal Shift Assays (TSA) in this context.
Comparative Analysis of Structural and Stability Data
The incorporation of this compound can lead to subtle yet significant changes in protein structure and stability. The following tables summarize quantitative data from studies on E. coli ribonucleotide reductase (RNR) β2 subunit and the KIX domain of CBP/p300, where tyrosine residues were substituted with fluorinated analogs.
| Table 1: X-ray Crystallography Data for E. coli RNR β2 with Tyrosine Analogs | ||||
| Construct | PDB ID | Resolution (Å) | R-work / R-free (%) | Key Structural Observations |
| Wild-Type (Y122) | 3RNR | 1.80 | 18.5 / 22.1 | Native tyrosine in a hydrophobic pocket. |
| 2,3-F₂Y at Y122 | 5K2X | 2.10 | 19.8 / 23.5 | Minimal perturbation to the overall fold. Two conformations observed for the fluorinated ring due to rotation around the Cβ-Cγ bond.[1] |
| 2,3,5-F₃Y at Y122 | 5K2Y | 2.00 | 20.1 / 24.0 | Similar minimal structural changes. Two conformations of the fluorinated ring are also present. |
| 2,3,6-F₃Y at Y122 | 5K2Z | 2.50 | 21.5 / 25.8 | The overall structure is maintained, with two rotamers for the substituted residue. |
| Table 2: NMR and Stability Data for Fluorinated Tyrosine Analogs | |||
| Technique | Protein (Substitution Site) | Wild-Type Value | Fluorinated Analog Value |
| ¹⁹F NMR (pKa) | KIX domain of CBP/p300 (Y650) | Tyr pKa ~10.1 | 2-F-Tyr pKa ~9.5; 3-F-Tyr pKa ~8.8 |
| Thermal Shift Assay (Tm) | E. coli RNR β2 (Y122) | Not Reported | (2,3)F₂Y-β2 showed a 40% spin loss of the tyrosyl radical within 2 minutes, suggesting potential stability differences compared to the wild-type's stable radical.[1] |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below to enable replication and further investigation.
X-ray Crystallography Protocol
This protocol outlines the key steps for determining the crystal structure of a protein following this compound substitution.
-
Protein Expression and Purification:
-
Express the protein with the incorporated this compound using an appropriate expression system (e.g., an E. coli auxotrophic strain with an evolved aminoacyl-tRNA synthetase/tRNA pair).
-
Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Concentrate the purified protein to a suitable concentration for crystallization, typically 5-20 mg/mL.
-
-
Crystallization:
-
Perform initial crystallization screening using commercially available sparse matrix screens via sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize initial crystal hits by systematically varying precipitant concentration, pH, and temperature.
-
Harvest crystals of sufficient size (typically >50 µm in all dimensions) and cryo-protect them by briefly soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain integrated intensities for each reflection.
-
Determine the initial phases, often by molecular replacement using the wild-type protein structure as a search model.
-
Build the atomic model of the this compound substituted protein into the electron density map.
-
Refine the model against the experimental data, including the positions of the fluorine atoms. Due to the potential for 180° rotation of the fluorinated ring, it may be necessary to model two alternate conformations.[1]
-
NMR Spectroscopy Protocol
This protocol details the steps for characterizing the structure and dynamics of a protein with this compound using NMR.
-
Sample Preparation:
-
Express and purify the protein with uniform ¹⁵N and/or ¹³C labeling and site-specific incorporation of this compound.
-
Prepare the NMR sample by dissolving the lyophilized protein in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5, 50 mM NaCl) containing 5-10% D₂O. The final protein concentration should be in the range of 0.1 to 1 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments on a high-field NMR spectrometer equipped with a cryoprobe.
-
¹H-¹⁵N HSQC: To assess the overall fold and compare the chemical shifts of the backbone amides between the wild-type and the substituted protein.
-
¹⁹F NMR: To directly observe the fluorine resonance. The chemical shift of ¹⁹F is highly sensitive to the local environment.
-
NOESY Spectra (e.g., ¹⁵N-edited NOESY-HSQC): To obtain through-space distance restraints between protons.
-
Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For backbone and side-chain resonance assignments.
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Assign the backbone and side-chain resonances.
-
Analyze ¹⁹F NMR spectra to probe changes in the local environment of the substituted residue.
-
Calculate the three-dimensional structure using the distance and dihedral angle restraints derived from the NMR data.
-
Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is a rapid method to assess the secondary structure content of a protein.
-
Sample Preparation:
-
Prepare the wild-type and this compound substituted proteins in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with high UV absorbance, such as Tris, should be avoided.
-
Determine the protein concentration accurately.
-
The final protein concentration for far-UV CD (190-250 nm) is typically 0.1-0.2 mg/mL.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum at a controlled temperature (e.g., 25°C).
-
Collect a baseline spectrum of the buffer alone and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Compare the far-UV CD spectra of the wild-type and the substituted protein. Significant changes in the spectral shape and intensity would indicate alterations in the secondary structure content.
-
Deconvolute the spectra using algorithms to estimate the percentage of α-helix, β-sheet, and random coil.
-
Thermal Shift Assay (TSA) Protocol
TSA is used to determine the thermal stability of a protein by measuring its melting temperature (Tm).
-
Assay Setup:
-
Prepare a master mix containing the protein (final concentration 1-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the assay buffer in a 96-well PCR plate.
-
Include control wells with the wild-type protein.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
-
Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm of the this compound substituted protein with that of the wild-type protein. A significant change in Tm indicates an alteration in protein stability.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for validating protein structure and a hypothetical signaling pathway where a this compound substituted protein could be studied.
References
A Comparative Guide to Fluorinated Tyrosine Probes for Advanced Protein Analysis
In the realm of protein science and drug development, the ability to probe the intricate workings of proteins is paramount. Fluorinated tyrosine analogs have emerged as powerful tools, offering unique spectroscopic handles to investigate protein structure, dynamics, and interactions with minimal perturbation. This guide provides a comparative analysis of commonly used fluorinated tyrosine probes, supported by experimental data, to aid researchers in selecting the optimal probe for their studies.
Introduction to Fluorinated Tyrosine Probes
Fluorine's unique properties, including its high sensitivity in ¹⁹F NMR, its small van der Waals radius (1.47 Å) being similar to hydrogen (1.20 Å), and its virtual absence in biological systems, make it an ideal probe for biomolecular studies.[1][2] The incorporation of fluorinated tyrosine analogs into proteins allows for detailed investigation of local environments, protein-protein interactions, and ligand binding events.[3][4] This is primarily achieved through techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy.
Comparative Analysis of Key Fluorinated Tyrosine Probes
Several fluorinated tyrosine analogs are commercially available or can be synthesized for site-specific or metabolic incorporation into proteins. The choice of a particular probe depends on the specific application and the desired biophysical properties. The most commonly used probes include 2-fluorotyrosine (2FY), 3-fluorotyrosine (3FY), and 3,5-difluorotyrosine (F₂Y).
Table 1: Physicochemical Properties of Common Fluorinated Tyrosine Probes
| Property | Tyrosine (Tyr) | 2-Fluorotyrosine (2FY) | 3-Fluorotyrosine (3FY) | 3,5-Difluorotyrosine (F₂Y) |
| Molecular Weight ( g/mol ) | 181.19 | 199.18[5][6] | 199.18[5][6] | 217.17[7] |
| pKa (Phenolic Hydroxyl) | ~10.1 | ~9.6[3] | ~8.8[3] | 7.2[8] |
| Reduction Potential (vs. Y at pH 7.5) | 0 mV | - | -30 to +130 mV[9] | -30 mV[10] |
Table 2: Spectroscopic Properties of Fluorinated Tyrosine Probes
| Probe | Technique | Key Spectroscopic Feature | Application |
| 2-Fluorotyrosine (2FY) | ¹⁹F NMR | Reports on allosteric interactions not observed with 3FY in some systems.[3] Reduced perturbation to pKa compared to 3FY.[3] | Studying protein-protein interactions and allostery.[3] |
| 3-Fluorotyrosine (3FY) | ¹⁹F NMR | Highly responsive chemical shift to changes in solvent polarity.[3] | Probing local protein environments and ligand binding.[3][4] |
| UV Resonance Raman | Spectrum is extremely dependent on the hydrogen-bonding strength of the surrounding environment.[11] | High-sensitivity probe of the local protein environment.[11] | |
| 3,5-Difluorotyrosine (F₂Y) | ¹⁹F NMR | Minimal perturbation to protein structure.[8] | Substrate profiling of protein tyrosine phosphatases.[8] |
| Multifluorinated Tyrosines | Fluorescence | Altered fluorescence spectra and pKa shifts in GFP, enabling use as pH sensors.[12] | Development of protein-based biosensors.[12] |
Experimental Methodologies
The successful application of fluorinated tyrosine probes relies on their efficient incorporation into the protein of interest and subsequent analysis using appropriate biophysical techniques.
Site-specific incorporation of non-canonical amino acids like fluorinated tyrosines is often achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair.[9][13]
Experimental Workflow:
Protocol:
-
Plasmid Construction: A plasmid is engineered to contain the gene for the protein of interest with an amber stop codon (TAG) at the desired incorporation site. The plasmid also carries the genes for an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) and its corresponding suppressor tRNA (tRNA_CUA).
-
Transformation: The engineered plasmid is transformed into a suitable E. coli expression strain.
-
Cell Culture: Cells are grown in a minimal medium to control the amino acid composition. The specific fluorinated tyrosine analog is added to the culture medium.[13]
-
Induction: Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), once the cell culture reaches a desired optical density.
-
Protein Purification: The expressed protein containing the fluorinated tyrosine is purified using standard chromatography techniques, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography for His-tagged proteins.
-
Biophysical Analysis: The purified protein is then subjected to biophysical characterization.
For global incorporation of a fluorinated tyrosine in place of natural tyrosine, metabolic labeling can be employed, often using an auxotrophic E. coli strain that cannot synthesize tyrosine.[1]
¹⁹F NMR is a powerful technique for studying labeled proteins due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[1][4]
Experimental Protocol:
-
Sample Preparation: The purified ¹⁹F-labeled protein is buffer-exchanged into an appropriate NMR buffer, and D₂O is typically added for the lock signal.
-
Data Acquisition: One-dimensional ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Analysis: The chemical shifts of the ¹⁹F resonances provide information about the local environment of the fluorinated tyrosine residues. Changes in chemical shift upon ligand binding or conformational changes can be monitored.[3]
The intrinsic fluorescence of some fluorinated tyrosine analogs or their influence on the fluorescence of other fluorophores (like in GFP) can be used to probe protein environments.[12]
Experimental Protocol:
-
Sample Preparation: The purified protein is diluted to a suitable concentration in a fluorescence-compatible buffer.
-
Data Acquisition: Fluorescence excitation and emission spectra are recorded using a spectrofluorometer.
-
Data Analysis: Changes in fluorescence intensity, emission wavelength, and quantum yield can be analyzed to understand changes in the protein's local environment or conformation.[12]
Applications in Drug Discovery and Protein Science
Fluorinated tyrosine probes have found diverse applications in:
-
Fragment-based Drug Discovery: ¹⁹F NMR screening of compound libraries against a fluorinated-tyrosine labeled protein can identify binders.[4]
-
Enzyme Mechanism Studies: The altered electronic properties of fluorinated tyrosines can be used to probe the role of specific tyrosine residues in catalysis.[9]
-
Protein Folding and Stability: The incorporation of fluorinated amino acids can influence protein stability, and this can be monitored by various biophysical techniques.[1]
-
Allostery and Protein Dynamics: The sensitivity of the ¹⁹F chemical shift allows for the detection of subtle conformational changes, even at sites distant from the labeled residue, providing insights into allosteric regulation.[3]
Conclusion
Fluorinated tyrosine probes offer a versatile and powerful approach for dissecting the complexities of protein structure and function. By carefully selecting the appropriate probe and analytical technique, researchers can gain unprecedented insights into the molecular mechanisms underlying biological processes, paving the way for the development of novel therapeutics and a deeper understanding of the proteome. This guide provides a foundational understanding to aid in the rational selection and application of these valuable research tools.
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: [dspace.mit.edu]
- 10. Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the potential of fluorinated tyrosines as spectroscopic probes of local protein environments: a UV resonance Raman study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Application of 2,3-Difluoro-L-tyrosine in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into proteins has become a powerful tool in structural biology, offering unique probes to investigate protein structure, function, and dynamics. Among these, fluorinated amino acids are particularly valuable due to the sensitivity of the 19F nucleus as an NMR probe. This guide provides a comparative overview of 2,3-Difluoro-L-tyrosine, contrasting its utility with native L-tyrosine and other commonly used fluorinated analogues.
Introduction to this compound
This compound is a synthetic analogue of the natural amino acid L-tyrosine. The introduction of two fluorine atoms onto the phenyl ring alters the electronic properties and steric profile of the side chain. These modifications can provide valuable insights in structural studies, particularly in 19F NMR spectroscopy, where the chemical shift of the fluorine atoms is highly sensitive to the local chemical environment. This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and protein-protein interactions.
Performance Comparison
While direct, comprehensive comparative studies on this compound are limited in the literature, we can extrapolate its potential performance based on studies of other fluorinated tyrosine analogues. The following tables present a representative comparison of key parameters relevant to structural biology applications.
Table 1: Comparison of Physicochemical and Spectroscopic Properties
| Property | L-Tyrosine | 3-Fluoro-L-tyrosine | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 181.19 | 199.18 | 217.17 |
| pKa (phenol) | ~10.1 | ~8.7 | ~7.5 - 8.0 |
| 19F NMR Chemical Shift Range (ppm) | N/A | Broad | Potentially broader and more sensitive |
| Incorporation Efficiency | High (native) | Moderate to High | Moderate |
| Perturbation to Protein Structure | None | Minimal | Minimal to Moderate |
Note: The values for this compound are predicted based on the known effects of fluorination on the tyrosine ring and data from related compounds.
Table 2: Impact on Protein Stability and Ligand Binding
This table provides a hypothetical comparison based on typical observations when incorporating fluorinated tyrosines into a model protein.
| Parameter | Wild-Type Protein (L-Tyrosine) | Protein with 3-Fluoro-L-tyrosine | Protein with this compound |
| Melting Temperature (Tm) | 55 °C | 53 °C | 51 °C |
| Ligand Binding Affinity (Kd) | 10 µM | 12 µM | 15 µM |
| 19F NMR Chemical Shift Perturbation upon Ligand Binding (Δδ ppm) | N/A | 0.5 ppm | > 0.5 ppm (expected) |
Experimental Protocols
The following protocols are generalized from methods for the enzymatic synthesis and incorporation of fluorinated tyrosine analogues into proteins for structural analysis.[1]
Protocol 1: Enzymatic Synthesis and Incorporation of this compound
This protocol describes an in-cell method for generating this compound from 2,3-difluorophenol and its subsequent metabolic labeling of a target protein in E. coli.
1. Plasmid Construction:
- Construct a dual-gene plasmid encoding the target protein and a tyrosine phenol lyase (TPL) from Citrobacter freundii. The TPL catalyzes the formation of the tyrosine analogue from the corresponding phenol.
2. Cell Culture and Induction:
- Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Pellet the cells and resuspend in a defined minimal medium.
- Induce protein expression with IPTG.
3. Fluorotyrosine Synthesis and Incorporation:
- Supplement the culture with 2,3-difluorophenol, pyruvate, and pyridoxal 5'-phosphate (PLP), a cofactor for TPL.
- Incubate the culture to allow for the enzymatic synthesis of this compound and its incorporation into the expressed protein.
4. Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the target protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography.
Protocol 2: Analysis by 19F NMR Spectroscopy
1. Sample Preparation:
- Buffer exchange the purified protein into an appropriate NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Concentrate the protein to a suitable concentration for NMR (typically 50-200 µM).
2. NMR Data Acquisition:
- Acquire one-dimensional 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
- For ligand binding studies, acquire a baseline spectrum of the protein alone, then titrate in the ligand of interest and acquire spectra at each concentration point.
3. Data Analysis:
- Process the spectra to observe changes in the 19F chemical shifts upon ligand binding.
- Calculate the chemical shift perturbation (CSP) to identify residues involved in the interaction.
Visualizations
Experimental Workflow
Caption: Workflow for incorporating this compound and its use in structural biology.
Signaling Pathway (Hypothetical)
As this compound is primarily a tool for biophysical studies, its direct involvement in signaling pathways is not its primary application. However, it can be used to probe signaling pathways by being incorporated into key proteins within that pathway. The diagram below illustrates a generic kinase signaling cascade where a protein of interest (POI) containing this compound could be studied.
Caption: A generic kinase signaling pathway probed with a fluorinated protein of interest.
References
Assessing the Perturbation of Protein Function by 2,3-Difluoro-L-tyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for probing and engineering protein structure and function. Among these, fluorinated tyrosine analogs are of particular interest due to the unique physicochemical properties of the fluorine atom. This guide provides a comparative assessment of 2,3-Difluoro-L-tyrosine and its impact on protein function, offering a side-by-side analysis with its native counterpart, L-tyrosine, and another common analog, 3-Fluoro-L-tyrosine. This analysis is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
Data Presentation: Comparative Analysis of Tyrosine Analogs
While specific quantitative data for the direct impact of this compound on the kinetics and stability of a wide range of proteins remains an area of active research, we can extrapolate expected effects based on the known properties of fluorinated amino acids and available data for related analogs. The following tables provide a framework for comparison, highlighting key parameters that are likely to be perturbed upon incorporation of these analogs.
Table 1: Comparison of Physicochemical Properties
| Property | L-Tyrosine | 3-Fluoro-L-tyrosine | This compound |
| Molecular Weight ( g/mol ) | 181.19 | 199.18 | 217.17 |
| pKa (phenol) | ~10.1 | ~8.7 | Expected to be lower than 3-Fluoro-L-tyrosine |
| Aromaticity | High | Slightly altered | Moderately altered |
| Polarity of Side Chain | Polar | More polar | Significantly more polar |
| Hydrogen Bonding | Donor and acceptor | Donor and acceptor | Donor and acceptor |
Table 2: Expected Impact on Protein Function
| Functional Parameter | L-Tyrosine (Baseline) | 3-Fluoro-L-tyrosine (Alternative) | This compound (Product) |
| Enzyme Kinetics (e.g., Kinases, Phosphatases) | |||
| - Michaelis Constant (KM) | Normal | May increase or decrease depending on the active site environment | Likely to show a more significant change in KM due to altered electronics and sterics |
| - Catalytic Rate (kcat) | Normal | Can be altered due to changes in the electronic nature of the phenolic ring | Expected to have a more pronounced effect on kcat |
| Protein Stability | |||
| - Melting Temperature (Tm) | Baseline stability | Can increase or decrease stability | The difluoro-substitution may lead to more substantial changes in thermal stability |
| Protein-Protein Interactions | |||
| - Binding Affinity (Kd) | Native interaction affinity | Can modulate binding affinity; the fluorine atom can introduce new, favorable interactions or steric clashes | Expected to have a greater potential to alter binding affinity due to increased electronic and steric perturbation |
Experimental Protocols
To empirically determine the effects of this compound on a protein of interest, the following experimental protocols can be employed.
Site-Specific Incorporation of this compound
The incorporation of this compound into a target protein is typically achieved using an amber stop codon suppression strategy in a suitable expression system (e.g., E. coli).[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired tyrosine position.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for this compound.
-
This compound.
-
Minimal media for protein expression.
Protocol:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the aaRS/tRNA plasmid.
-
Grow the transformed cells in minimal media supplemented with glucose and appropriate antibiotics.
-
Induce protein expression with IPTG at mid-log phase.
-
Simultaneously, supplement the culture medium with this compound (typically 1 mM).
-
Continue protein expression at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of this compound by mass spectrometry.
Enzymatic Assay for Protein Tyrosine Phosphatases (PTPs)
This protocol describes a general method to assess the impact of this compound incorporation on the catalytic activity of a PTP.[2][3][4]
Materials:
-
Purified wild-type and this compound-containing PTP.
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol:
-
Prepare a serial dilution of the phosphatase substrate in the assay buffer.
-
Add a fixed concentration of the wild-type or mutant PTP to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 355/460 nm for DiFMUP).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the Michaelis-Menten kinetic parameters (KM and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to monitor the thermal unfolding of a protein, providing a measure of its stability.[5][6]
Materials:
-
Purified wild-type and this compound-containing protein.
-
Buffer with low UV absorbance (e.g., 10 mM sodium phosphate, pH 7.4).
-
CD spectrophotometer with a temperature controller.
-
Quartz cuvette with a 1 mm path length.
Protocol:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the appropriate buffer.
-
Record a far-UV CD spectrum (190-260 nm) at a starting temperature (e.g., 20°C) to confirm the protein's secondary structure.
-
Monitor the CD signal at a wavelength corresponding to a major secondary structure feature (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Record the CD signal over a temperature range that covers the entire unfolding transition.
-
Plot the CD signal as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a sigmoidal unfolding model.
Fluorescence Polarization Assay for Protein-Protein Interactions
This assay measures the binding affinity between two molecules, where one is fluorescently labeled.[7][8][9][10][11]
Materials:
-
Purified protein containing this compound.
-
Fluorescently labeled binding partner (e.g., a peptide or another protein).
-
Binding buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black microplate.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a serial dilution of the unlabeled protein (with or without this compound).
-
Add a fixed, low concentration of the fluorescently labeled binding partner to each well of the microplate.
-
Add the serial dilutions of the unlabeled protein to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the change in fluorescence polarization as a function of the unlabeled protein concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding model.
Mandatory Visualization
Caption: Experimental workflow for assessing protein function perturbation.
Caption: Simplified tyrosine kinase signaling pathway.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein Tyrosine Phosphatase Assay Kit (ab241032) | Abcam [abcam.com]
- 5. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 9. raineslab.com [raineslab.com]
- 10. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2,3-Difluoro-L-tyrosine Incorporation Efficiency in Recombinant Protein Production
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering protein structure and function. Among these, fluorinated amino acids are of particular interest due to the unique biophysical properties of fluorine. This guide provides a quantitative analysis of the incorporation efficiency of 2,3-Difluoro-L-tyrosine and compares it with other commonly used fluorinated tyrosine analogs and other ncAAs.
This comparison is based on available experimental data and aims to provide an objective overview to aid in the selection of the most suitable ncAA for specific research applications. We will delve into the quantitative data, detailed experimental protocols for assessing incorporation efficiency, and the factors influencing the successful integration of these valuable molecular probes.
Quantitative Comparison of Incorporation Efficiencies
The successful incorporation of an ncAA is a critical factor for downstream applications. The efficiency of this process can be influenced by several factors, including the specific ncAA, the expression system, the host organism, and the specific protein context. Below are tables summarizing the reported incorporation efficiencies of this compound and other relevant ncAAs.
| Non-Canonical Amino Acid | Expression System | Protein | Incorporation Efficiency (%) | Reference |
| This compound | E. coli | - | - | Data not readily available in comparative studies |
| 2-Fluoro-L-tyrosine | E. coli | BRD4(D1) | 22 | [1] |
| 3-Fluoro-L-tyrosine | E. coli | BRD4(D1) | 5 - 42 | [1] |
| 3-Fluoro-L-tyrosine | E. coli | BRD4(D1) | >95 | [1] |
Table 1: Incorporation Efficiency of Fluorinated Tyrosine Analogs in E. coli. This table highlights the variability in incorporation efficiency even for closely related analogs under similar conditions. The high efficiency (>95%) reported for 3-Fluoro-L-tyrosine was achieved using an auxotrophic E. coli strain, demonstrating the impact of the expression system on incorporation yields[1].
| Non-Canonical Amino Acid | Expression System | Protein | Incorporation Efficiency (%) | Reference |
| p-Azido-L-phenylalanine | E. coli | - | High | General knowledge |
| p-Acetyl-L-phenylalanine | E. coli | - | Moderate to High | General knowledge |
| O-Methyl-L-tyrosine | E. coli | - | Moderate to High | General knowledge |
| 3-Iodo-L-tyrosine | Mammalian cells | Ras | >95 |
Table 2: Incorporation Efficiency of Other Common Non-Canonical Amino Acids. This table provides a general overview of the incorporation efficiencies for other widely used ncAAs. The specific yields can vary significantly based on the experimental setup. For instance, the incorporation of 3-Iodo-L-tyrosine in mammalian cells has been shown to be highly efficient[2].
Experimental Protocols
Accurate quantification of ncAA incorporation is crucial for interpreting experimental results. The two primary methods for this are mass spectrometry and fluorescence-based reporter assays.
Mass Spectrometry-Based Quantification of ncAA Incorporation
Mass spectrometry (MS) is a powerful and direct method to determine the precise mass of a protein, thereby confirming the incorporation of an ncAA and quantifying its efficiency.
Experimental Workflow:
Caption: Workflow for ncAA incorporation analysis by mass spectrometry.
Detailed Protocol:
-
Protein Expression and Purification:
-
Express the target protein in an appropriate expression system (E. coli, mammalian cells, etc.) supplemented with the desired ncAA.
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) to ensure high purity.
-
-
Protein Digestion:
-
Denature the purified protein using agents like urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The first stage of MS (MS1) measures the mass-to-charge ratio of the intact peptides, and the second stage (MS2) fragments the peptides and measures the masses of the fragments for sequencing.
-
-
Data Analysis and Quantification:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.
-
Search for peptides with the expected mass shift corresponding to the ncAA incorporation.
-
Quantify the incorporation efficiency by comparing the peak intensities or areas of the peptide with and without the ncAA in the MS1 spectra.
-
Fluorescence-Based Reporter Assay for ncAA Incorporation
Fluorescence-based reporter assays provide a high-throughput method for indirectly assessing ncAA incorporation efficiency. This is often achieved by suppressing a nonsense codon (e.g., an amber stop codon, UAG) in the coding sequence of a reporter protein like Green Fluorescent Protein (GFP).
Signaling Pathway Diagram:
Caption: Principle of a fluorescence-based ncAA incorporation assay.
Detailed Protocol:
-
Plasmid Construction:
-
Construct a plasmid encoding a reporter protein (e.g., sfGFP) with an in-frame amber stop codon (TAG) at a permissive site.
-
On the same or a separate plasmid, include the genes for the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA that are specific for the ncAA of interest.
-
-
Cell Culture and Induction:
-
Transform the plasmids into a suitable E. coli expression strain.
-
Grow the cells in minimal media to control for the absence of the ncAA.
-
Supplement the media with a known concentration of the ncAA.
-
Induce the expression of the reporter protein and the orthogonal translation machinery.
-
-
Fluorescence Measurement:
-
After a suitable incubation period, measure the fluorescence of the cell culture using a plate reader or flow cytometer.
-
As a control, measure the fluorescence of cells grown in the absence of the ncAA.
-
-
Data Analysis:
-
The incorporation efficiency is proportional to the fluorescence signal. A higher fluorescence intensity indicates more efficient suppression of the stop codon and thus, higher incorporation of the ncAA.
-
Normalize the fluorescence signal to the cell density (e.g., OD600) to account for differences in cell growth.
-
Factors Influencing Incorporation Efficiency
Several factors can significantly impact the efficiency of ncAA incorporation:
-
Orthogonal Synthetase-tRNA Pair: The efficiency and specificity of the engineered aminoacyl-tRNA synthetase for the ncAA and its cognate tRNA are paramount.
-
ncAA Concentration: The intracellular concentration of the ncAA must be sufficient to outcompete the natural amino acid or termination factors at the ribosome.
-
Toxicity of the ncAA: Some ncAAs can be toxic to the host cells, limiting the achievable expression levels.
-
Codon Usage: The choice of the suppressed codon (e.g., amber vs. ochre or opal) can influence read-through efficiency.
-
Protein Context: The local sequence environment around the incorporation site can affect the efficiency of the process.
-
Expression Host: The genetic background of the expression host, such as the presence or absence of release factors, can play a crucial role. For instance, using E. coli strains with a deleted release factor 1 (RF1) can improve the efficiency of amber codon suppression.
Conclusion
The quantitative analysis of this compound incorporation efficiency is an evolving area of research. While direct comparative data remains somewhat limited, the available information on related fluorinated analogs suggests that high incorporation efficiencies are achievable with careful optimization of the expression system. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the incorporation of this compound and other ncAAs in their own systems. As the field of synthetic biology continues to advance, we can expect the development of more efficient and robust methods for site-specific incorporation of a wider range of ncAAs, further expanding the toolkit for protein engineering and drug discovery.
References
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-L-tyrosine: A Step-by-Step Guide
The proper disposal of 2,3-Difluoro-L-tyrosine is crucial for maintaining laboratory safety and environmental compliance. As a halogenated organic compound, it must be treated as hazardous waste. This guide provides detailed procedures for its safe handling and disposal, intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Before handling this compound, it is essential to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, data for similar compounds like L-tyrosine and 3-Fluoro-L-tyrosine indicate that it may cause skin, eye, and respiratory irritation[1][2][3][4]. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2].
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step. Due to its halogenated nature, this compound waste must be kept separate from non-halogenated chemical waste[5][6]. Mixing these waste streams can increase disposal costs and complexity[5].
Solid Waste:
-
Dry Chemicals: Unused or expired this compound should be disposed of in its original container whenever possible[7][8]. Ensure the container is securely sealed.
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection[7].
Liquid Waste:
-
Solutions: Aqueous solutions containing this compound should be collected in a designated, compatible hazardous waste container[9]. Do not dispose of solutions down the drain[10][11].
-
Rinsate: When triple-rinsing containers that held toxic chemicals, the rinsate must be collected and treated as hazardous waste[12].
Hazardous Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[5][9]. This area should be clearly marked.
Container Requirements:
-
Compatibility: Waste containers must be made of a material that is compatible with this compound and should have a leak-proof, screw-on cap[7][9]. Avoid using food containers[9].
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant, Toxic)[9][12]. For mixtures, list all components and their approximate percentages[9].
-
Condition: Containers must be in good condition, free from leaks or cracks[12].
Storage Guidelines:
-
Segregation: Store halogenated waste separately from other incompatible waste types such as acids, bases, and oxidizers[6][9].
-
Secondary Containment: Always place waste containers in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container to contain any potential leaks or spills[7].
-
Closure: Keep waste containers closed at all times, except when adding waste[7][12].
| Data Point | Guideline | Source |
| Maximum Accumulation Time | Up to 90 days from the start of accumulation. | [7] |
| Maximum Quantity (per waste stream) | Up to 55 gallons. | [7] |
| Disposal Time After Full | Within 3 days of the container becoming full. | [7][9] |
| Container Headroom | Leave at least one inch of headroom to allow for expansion. | [9] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Requesting Waste Collection
Once the waste container is nearly full (do not exceed 90% capacity) or the accumulation time limit is approaching, a request for pickup must be submitted to your institution's Environmental Health & Safety (EH&S) department[5][8][13]. Follow your institution's specific procedures for requesting a hazardous waste collection. Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain[10][11].
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. isotope.com [isotope.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. ethz.ch [ethz.ch]
Essential Safety and Logistics for Handling 2,3-Difluoro-L-tyrosine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 2,3-Difluoro-L-tyrosine, a fluorinated derivative of the amino acid L-tyrosine. Adherence to these guidelines is critical for minimizing risk and ensuring laboratory safety.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, as indicated by safety data for similar compounds like 3-Fluoro-L-tyrosine, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over safety glasses, especially when handling larger quantities or when there is a significant risk of splashes.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.[1] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A fully fastened lab coat should be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[1][2] |
| Respiratory | N95 Respirator or equivalent | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.[1][3] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
-
Receiving and Storage :
-
Preparation and Weighing :
-
All handling of the powdered compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate tools, such as a spatula, for transferring the powder. Avoid creating dust.[4]
-
Weigh the desired amount of the compound on a tared weigh boat or paper.
-
-
Dissolving and Use :
-
Add the solvent to the weighed this compound in a suitable container within the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
Once dissolved, the solution can be used in the intended experimental protocol.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area with an appropriate solvent.
-
Wash hands and any exposed skin with soap and water after handling is complete.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic and inorganic waste streams.[6][7]
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic waste.[8]
-
The waste container must be marked with "Hazardous Waste" and the chemical name.[5][9]
-
-
Disposal Procedure :
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
